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  • Product: Tetrasul sulfoxide
  • CAS: 35850-29-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Metabolic Profiling of Tetrasul Sulfoxide: A Technical Guide

Executive Summary & Chemical Identity Tetrasul sulfoxide (CAS: 35850-29-4) is a critical oxidative metabolite of the organochlorine acaricide Tetrasul[1]. In agrochemical residue analysis and environmental toxicology, mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Tetrasul sulfoxide (CAS: 35850-29-4) is a critical oxidative metabolite of the organochlorine acaricide Tetrasul[1]. In agrochemical residue analysis and environmental toxicology, monitoring parent compounds is often insufficient. Sulfide-based pesticides like Tetrasul undergo rapid biological and environmental oxidation, forming sulfoxides and subsequently sulfones[2]. Understanding the physicochemical properties of Tetrasul sulfoxide is paramount for drug development professionals, toxicologists, and analytical chemists tasked with tracking environmental persistence, evaluating off-target toxicity, and designing robust extraction methodologies.

Systematically named 1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]benzene , Tetrasul sulfoxide contains a highly polarized sulfinyl (S=O) functional group[3]. This structural modification significantly alters its solubility, reactivity, and chromatographic behavior compared to its highly lipophilic parent sulfide[4].

Physicochemical Properties

The transition from a sulfide to a sulfoxide introduces a dipole moment that reduces the overall lipophilicity (LogP) of the molecule while increasing its topological polar surface area (TPSA). This shift is critical for determining the molecule's partitioning behavior in biological tissues and analytical extraction solvents.

Table 1: Core Physicochemical Parameters of Tetrasul Sulfoxide

ParameterValue / Description
Common Name Tetrasul Sulfoxide
IUPAC Name 1,2,4-trichloro-5-[(4-chlorophenyl)sulfinyl]benzene[3]
CAS Registry Number 35850-29-4[1]
Molecular Formula C12H6Cl4OS[3]
Molecular Weight 340.05 g/mol [3]
Stereochemistry Racemic (Contains 1 defined stereocenter at the Sulfur atom)[3]
Parent Compound Tetrasul (CAS: 2227-13-6)[4]
Terminal Metabolite Tetradifon (Sulfone derivative)[5]

Mechanistic Pathway: The Sulfide-Sulfoxide-Sulfone Continuum

In biological systems (such as mammalian liver microsomes or insect tissues), thioether (sulfide) compounds are highly susceptible to oxidation. This biotransformation is primarily mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs)[6].

The oxidation occurs in two distinct kinetic steps:

  • Sulfide to Sulfoxide: A rapid, often reversible enzymatic oxygenation. The resulting sulfoxide is a reactive intermediate. In toxicological contexts, sulfoxide metabolites can act as electrophiles, binding to cellular macromolecules and inducing localized toxicity (a mechanism observed in analogous halogenated thioethers)[6].

  • Sulfoxide to Sulfone: A slower, irreversible oxidation step yielding the sulfone (Tetradifon), which is highly stable, persistent, and often represents the terminal residue found in environmental matrices like agricultural soils and beeswax[5].

Pathway Tetrasul Tetrasul (Parent Sulfide) CYP CYP450 / FMOs Enzymatic Oxidation Tetrasul->CYP +[O] Sulfoxide Tetrasul Sulfoxide (Reactive Intermediate) CYP->Sulfoxide Sulfone Tetradifon (Terminal Sulfone) Sulfoxide->Sulfone +[O] (Slow)

Fig 1. Stepwise metabolic oxidation of Tetrasul to Tetrasul sulfoxide and Tetradifon.

Analytical Methodology: Detection & Quantification

Because Tetrasul sulfoxide is more polar than Tetrasul, analytical extraction must account for its affinity towards both aqueous and organic phases. The industry standard for capturing this broad polarity spectrum is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS)[7][8].

Step-by-Step Protocol: QuEChERS-Based Extraction and LC-MS/MS Analysis

Note: This protocol is a self-validating system designed to maximize recovery (target 70-120%) while minimizing matrix effects[7].

  • Matrix Homogenization: Cryogenically mill 10 g of the sample (e.g., fruit, vegetable, or beeswax) to ensure uniform analyte distribution and disrupt cellular structures.

  • Solvent Extraction: Add 10 mL of Acetonitrile (or Ethyl Acetate for highly lipophilic matrices)[8].

    • Causality: Acetonitrile effectively precipitates matrix proteins while maintaining high solubility for moderately polar sulfoxides, preventing analyte occlusion.

  • Phase Partitioning (Salting Out): Introduce 4 g anhydrous Magnesium Sulfate (MgSO₄) and 1 g Sodium Chloride (NaCl). Shake vigorously for 1 minute.

    • Causality: The hydration of MgSO₄ is highly exothermic and drives water out of the organic phase. NaCl increases the ionic strength of the aqueous phase, thermodynamically forcing the sulfoxide into the organic (acetonitrile) layer.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve strict phase separation.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up: Transfer 1 mL of the organic supernatant to a dSPE microcentrifuge tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18 sorbent[7].

    • Causality: PSA acts as a weak anion exchanger to remove organic acids, pigments, and sugars. C18 removes non-polar interfering lipids that could cause ion suppression in the MS source.

  • Filtration and Injection: Centrifuge the dSPE tube, filter the supernatant through a 0.22 µm PTFE syringe filter, and inject into the LC-MS/MS system.

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Utilize matrix-matched calibration curves to correct for any residual signal enhancement or suppression[7].

Workflow Sample Homogenized Matrix (e.g., Produce / Beeswax) Extraction Solvent Extraction (Acetonitrile / Ethyl Acetate) Sample->Extraction Partitioning Phase Partitioning (MgSO4 + NaCl) Extraction->Partitioning Cleanup dSPE Clean-up (PSA + C18 Sorbents) Partitioning->Cleanup Analysis LC-MS/MS / GC-MS/MS (MRM Mode) Cleanup->Analysis

Fig 2. Standardized QuEChERS workflow for the extraction and quantification of Tetrasul sulfoxide.

Environmental Persistence & Toxicological Relevance

The physicochemical nature of sulfoxides makes them unique toxicological actors. While parent sulfides like Tetrasul are highly lipophilic and tend to bioaccumulate in fat tissues or agricultural waxes (such as beeswax)[5], the oxidized sulfoxide metabolites are slightly more water-soluble, increasing their mobility in biological fluids and groundwater.

Furthermore, sulfoxide metabolites are not merely inert degradation products. Pharmacological and toxicological studies on analogous halogenated thioethers demonstrate that sulfoxides can act as potent, reactive intermediates. They can undergo redox cycling or act as direct electrophiles, leading to the depletion of nonprotein thiols (like glutathione) in hepatic and renal tissues, thereby inducing oxidative stress and cellular damage[6]. Consequently, regulatory frameworks and residue monitoring programs must account for Tetrasul sulfoxide alongside its parent compound to accurately assess environmental safety and food security.

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Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of Tetrasul Sulfoxide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the molecular structure and conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of Tetrasul sulfoxide, an oxidized derivative of the acaricide Tetrasul. While empirical data on Tetrasul sulfoxide remains limited in publicly accessible literature, this document synthesizes established principles of sulfoxide chemistry, stereochemistry, and conformational analysis to construct a robust theoretical framework. This guide will explore the molecule's structural features, the stereogenic nature of the sulfoxide group, and the rotational dynamics that define its three-dimensional architecture. The methodologies for experimentally and computationally elucidating such structures are also detailed, offering a predictive and practical resource for researchers in agrochemistry, medicinal chemistry, and materials science.

Introduction to Tetrasul and its Sulfoxide Metabolite

Tetrasul, chemically known as 4-chlorophenyl 2,4,5-trichlorophenyl sulfide, is an organochlorine acaricide formerly used to control spider mites and aphids.[1][2][3] Its molecular formula is C₁₂H₆Cl₄S.[4][5] The metabolic or environmental oxidation of the thioether linkage in Tetrasul leads to the formation of Tetrasul sulfoxide. This transformation introduces a sulfinyl functional group [-S(=O)-], fundamentally altering the molecule's electronic properties, polarity, and three-dimensional structure. The molecular formula for Tetrasul sulfoxide is C₁₂H₆Cl₄OS.[6][7] Understanding the precise molecular architecture of this sulfoxide is critical for elucidating its biological activity, environmental fate, and potential applications.

PropertyTetrasul (Sulfide)Tetrasul Sulfoxide
Molecular Formula C₁₂H₆Cl₄SC₁₂H₆Cl₄OS
Molecular Weight 324.05 g/mol [4][5]340.05 g/mol [6][7]
CAS Number 2227-13-6[4][5]35850-29-4[8]
Key Functional Group Thioether (Sulfide)Sulfinyl (Sulfoxide)

The Molecular Structure: From Sulfide to Sulfoxide

The oxidation of the sulfur atom in Tetrasul to form Tetrasul sulfoxide introduces significant structural changes.

The Sulfinyl Group: A Chiral Center

A key feature of sulfoxides is the nature of the sulfur-oxygen bond and the geometry at the sulfur atom. The S-O bond is not a simple double bond as often depicted in 2D structures; it is a highly polarized coordinate covalent bond with significant dipolar character, where negative charge is concentrated on the oxygen atom.[9] The sulfur atom in a sulfoxide is sp³ hybridized, resulting in a tetrahedral geometry. In addition to the oxygen and the two aryl rings (a 4-chlorophenyl group and a 2,4,5-trichlorophenyl group), the sulfur atom possesses a lone pair of electrons.[9]

When the two organic groups attached to the sulfur are different, as is the case in Tetrasul sulfoxide, the sulfur atom becomes a stereogenic center.[9][10] This gives rise to two non-superimposable mirror images, or enantiomers, designated as (R)-Tetrasul sulfoxide and (S)-Tetrasul sulfoxide.

Caption: Enantiomers of Tetrasul sulfoxide arising from the chiral sulfur center.

Commercially available or synthetically produced Tetrasul sulfoxide is likely to be a racemic mixture, containing equal amounts of both enantiomers.[6][7] The barrier to inversion for most sulfoxides is high (38-41 kcal/mol), meaning that these enantiomers are configurationally stable at room temperature and do not readily interconvert.[10] This stability is crucial in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles.

Conformational Analysis of Tetrasul Sulfoxide

The overall three-dimensional shape of Tetrasul sulfoxide is determined by rotations around the two sulfur-carbon (S-C) single bonds. These rotations give rise to different conformers, or rotational isomers (rotamers).

Factors Governing Conformation

The preferred conformation of diaryl sulfoxides like Tetrasul sulfoxide is a balance of several factors:

  • Steric Hindrance: The bulky, chlorine-substituted phenyl rings will tend to orient themselves to minimize steric clash. The ortho-chlorine atoms on the 2,4,5-trichlorophenyl ring are particularly significant in dictating rotational preferences.

  • Electrostatic Interactions: The highly polar S=O bond and the electron-rich aromatic rings will influence the conformational energy landscape through dipole-dipole and other electrostatic interactions.

  • Crystal Packing Forces: In the solid state, the observed conformation will also be influenced by the forces involved in forming a stable crystal lattice.

The most stable conformations are those that minimize repulsive interactions. It is hypothesized that the molecule adopts a "butterfly-like" or skewed conformation, where the two phenyl rings are not coplanar with the C-S-C plane, to alleviate steric strain between the ortho-substituents and the sulfoxide oxygen/lone pair.

G cluster_workflow Conformational Analysis Workflow start Tetrasul Sulfoxide Structure comp Computational Modeling (DFT, Molecular Mechanics) start->comp exp Experimental Analysis (X-ray, NMR) start->exp energy Potential Energy Surface Calculation comp->energy xray_data Single Crystal X-ray Diffraction exp->xray_data nmr_data NOE/ROE Experiments exp->nmr_data minima Identification of Stable Conformers (Energy Minima) struct Geometric Parameters (Bond Lengths, Dihedral Angles) minima->struct nmr_sim NMR Chemical Shift Prediction minima->nmr_sim comparison Comparison of Theoretical and Experimental Data struct->comparison nmr_sim->comparison xray_data->struct nmr_data->comparison final Validated Conformational Model comparison->final

Caption: Workflow for determining molecular conformation.

Methodologies for Structural and Conformational Elucidation

Determining the precise structure and preferred conformation of Tetrasul sulfoxide requires a combination of experimental techniques and computational modeling.

Experimental Protocols

A. X-ray Crystallography

This is the gold standard for unambiguously determining the solid-state structure of a molecule, including its absolute stereochemistry if a single enantiomer is crystallized.

  • Protocol: Single Crystal X-ray Diffraction

    • Crystal Growth: Grow a single crystal of Tetrasul sulfoxide of suitable quality. This is often the most challenging step and may involve slow evaporation from various solvents (e.g., ethanol, acetone, chloroform) or solvent/anti-solvent diffusion techniques.

    • Data Collection: Mount the crystal on a goniometer and cool it under a stream of liquid nitrogen. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.

    • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the phase problem to build an initial model of the molecule. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths, bond angles, and torsional angles that define the conformation in the crystal lattice.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the structure and conformation in solution.

  • Protocol: 2D NMR for Conformational Insights

    • Sample Preparation: Dissolve a high-purity sample of Tetrasul sulfoxide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR: Acquire standard 1D spectra to assign the chemical shifts of all protons and carbons.

    • COSY/HSQC: Run 2D Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments to confirm proton-proton and proton-carbon correlations, respectively.

    • NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Cross-peaks in these spectra indicate through-space proximity (typically < 5 Å) between nuclei. The presence or absence of specific NOE/ROE signals between protons on the two different aryl rings can provide strong evidence for the preferred rotational conformation in solution. For example, an NOE between an ortho-proton on one ring and an ortho-proton on the other would suggest a conformation where these protons are spatially close.

Computational Chemistry

Theoretical calculations are invaluable for exploring the full conformational space and complementing experimental data.

  • Protocol: Density Functional Theory (DFT) Calculations

    • Initial Structure Generation: Build the 3D structure of (R)- or (S)-Tetrasul sulfoxide using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating around the S-C bonds to identify low-energy starting points.

    • Geometry Optimization: For each potential conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy geometry for that particular conformer.

    • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

    • Analysis: Compare the relative energies of the stable conformers to determine the most likely structures to be populated at room temperature. The calculated geometric parameters can be directly compared with X-ray data, and NMR chemical shifts can also be predicted and compared with experimental spectra.[12]

Conclusion and Future Directions

The molecular structure of Tetrasul sulfoxide is defined by a chiral, tetrahedral sulfur center and a conformational landscape governed by the rotational freedom around its two S-C bonds. While specific experimental data for this compound is not widely published, this guide provides a robust theoretical and methodological framework for its characterization. The chirality introduced upon oxidation suggests that the enantiomers of Tetrasul sulfoxide could exhibit different biological activities, a critical consideration for toxicology and drug development. Future research should focus on the asymmetric synthesis of the individual enantiomers and the experimental validation of their conformations using the advanced spectroscopic and computational techniques outlined herein. Such studies will be instrumental in fully understanding the structure-activity relationships of this and related diaryl sulfoxide molecules.

References

  • Cone W. W. (1968). Two-Spotted Spider Mite and Hop Aphid Control on Cluster Hops with Acaricides. J Econ Entomol, 61(6): 1685-1689. Available from: [Link]

  • Chemical Substance Information for TETRASUL SULFOXIDE. Available from: [Link]

  • De Pooter, D. (2020). Tetrasul. Coastal Wiki. Available from: [Link]

  • Compendium of Pesticide Common Names: tetrasul. Available from: [Link]

  • Global Substance Registration System (GSRS): TETRASUL SULFOXIDE. Available from: [Link]

  • Agrian: TETRASUL 4s5 Label. Available from: [Link]

  • Inxight Drugs - National Center for Advancing Translational Sciences: TETRASUL SULFOXIDE. Available from: [Link]

  • NIST WebBook: Tetrasul. Available from: [Link]

  • PubChem - National Center for Biotechnology Information: Tetrasul. Available from: [Link]

  • Cheméo: Tetrasul (CAS 2227-13-6). Available from: [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Available from: [Link]

  • Lázár, L., et al. (2013). Stereoselective sulfoxide formation from a thioproline derivative. ResearchGate. Available from: [Link]

  • NIST WebBook: Mass Spectrum of Tetrasul. Available from: [Link]

  • Sharma, G., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available from: [Link]

  • Wikipedia: Tetrasulfur tetranitride. Available from: [Link]

  • Sharma, G., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available from: [Link]

  • Gevorgyan, A., et al. (2022). Natural sulfoxide- and sulfoxide-containing drugs and ligands. ResearchGate. Available from: [Link]

  • ChemEurope: Sulfoxide. Available from: [Link]

  • Lee, E. J., et al. (2016). Synthesis and Structural Determination of Temocapril Sulfoxide Hydrochlorides. Bulletin of the Korean Chemical Society, 37(2), 190-194. Available from: [Link]

  • Sterling, H. J., & Williams, E. R. (2011). Protein conformation and supercharging with DMSO from aqueous solution. Journal of the American Society for Mass Spectrometry, 22(8), 1395-1403. Available from: [Link]

  • Matysiak, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3413. Available from: [Link]

  • Ben-Ammar, A., et al. (2023). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega, 8(31), 28415-28429. Available from: [Link]

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Foundational

The Thermodynamic and Mechanistic Profiling of Tetrasul Sulfoxide: Thermal Stability and Decomposition Kinetics

Target Audience: Analytical Chemists, Agrochemical Researchers, and Degradation Kineticists. Executive Summary Tetrasul sulfoxide (p-chlorophenyl 2,4,5-trichlorophenyl sulfoxide) is a critical intermediate and primary de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Agrochemical Researchers, and Degradation Kineticists.

Executive Summary

Tetrasul sulfoxide (p-chlorophenyl 2,4,5-trichlorophenyl sulfoxide) is a critical intermediate and primary degradation metabolite of the legacy acaricide Tetrasul[1]. Understanding its thermal stability is paramount for environmental monitoring, residue analysis, and the safe handling of agricultural chemical waste. Unlike its parent sulfide, the introduction of the highly polarized sulfoxide (S=O) moiety fundamentally alters the molecule's thermodynamic landscape, lowering its activation energy for thermal degradation and driving complex decomposition pathways[2].

This whitepaper provides an in-depth technical synthesis of the thermal stability, decomposition mechanisms, and analytical protocols required to accurately profile Tetrasul sulfoxide. By integrating Differential Scanning Calorimetry (DSC) with Evolved Gas Analysis (EGA), we establish a self-validating framework for predicting its behavior under thermal stress.

Physicochemical Framework

Tetrasul sulfoxide exhibits distinct phase transitions that dictate its handling and analytical parameters. The molecule remains stable at standard ambient temperatures but becomes highly reactive upon melting, eventually undergoing catastrophic thermal decomposition before reaching its theoretical boiling point[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
Chemical Name p-chlorophenyl 2,4,5-trichlorophenyl sulfoxideThe asymmetric chlorinated rings create steric hindrance, influencing crystal packing.
CAS Registry Number 35850-29-4Unique identifier for regulatory and safety tracking[3].
Molecular Formula C₁₂H₆Cl₄OSHigh halogen and sulfur content dictates the toxicity of decomposition effluents[4].
Molecular Weight 340.05 g/mol Heavy molecular mass contributes to its low volatility prior to decomposition[4].
Melting Point 84 – 85 °CSharp transition used for DSC purity determination; marks the onset of liquid-phase reactivity[3].
Theoretical Boiling Point 408.1 °C (at 760 mmHg)Rarely reached intact; acts as the absolute upper bound before total homolytic cleavage[3].
Decomposition Effluents SOx and Cl⁻ fumesRequires strict environmental controls during high-temperature analysis[5].

Thermodynamic Stability and DSC Analytics

The thermal stability of Tetrasul sulfoxide is best quantified using Differential Scanning Calorimetry (DSC). The methodology relies on the physical chemical equation relating the molar concentration of impurities to melting point depression and heat of fusion[6].

The Causality of Heating Rates

In DSC analysis, the choice of heating rate is not arbitrary; it is a critical variable that dictates the resolution of kinetic events.

  • Slow Heating (0.625 °C/min to 2.5 °C/min): A slow heating rate is strictly required to detect early-stage, slow decomposition. Slow decomposition manifests as a "noisy baseline" in the DSC trace because the endothermic melting process is continuously interrupted by micro-exothermic degradation events[6].

  • Rapid Heating (10 °C/min): Used only as a preliminary diagnostic tool to establish the general thermal envelope. Rapid heating forces rapid decomposition, collapsing the kinetic events into a single, massive exotherm that masks subtle pre-decomposition instability[6].

Self-Validating DSC Protocol for Tetrasul Sulfoxide

To ensure data integrity, the following protocol utilizes a two-pass validation system:

Step 1: Preliminary Thermal Envelope Mapping

  • Encapsulate an unweighed sample (1–3 mg) of Tetrasul sulfoxide in a hermetically sealed aluminum pan.

  • Program the DSC for a rapid scan at 10 °C/min from 25 °C to 450 °C.

  • Validation Check: Identify the primary melting endotherm (~84 °C) and the onset temperature of the major decomposition exotherm. This establishes the safe upper limit for the high-resolution scan.

Step 2: High-Resolution Purity and Stability Scan

  • Prepare a fresh 1–3 mg sample.

  • Program the DSC at a slow heating rate of 0.625 °C/min (or 2.5 °C/min if the sample proves too unstable at slower rates)[6].

  • Scan from 50 °C to 100 °C to capture the melting peak.

  • Data Interpretation: Calculate purity using the Van 't Hoff equation based on melting point depression. Assess the baseline immediately following the melt; baseline noise indicates the onset of slow thermal decomposition[6].

Workflow Step1 1. Sample Encapsulation (1-3 mg unweighed) Step2 2. Preliminary Fast Scan (10 °C/min to 450 °C) Step1->Step2 Step3 3. High-Resolution Slow Scan (0.625 - 2.5 °C/min) Step2->Step3 Step4 4. Melting Peak Analysis (Purity via Van 't Hoff) Step3->Step4 Step5 5. Baseline/Exotherm Monitoring (Decomposition Kinetics) Step3->Step5

Caption: Self-validating DSC workflow for determining purity and thermal stability.

Mechanisms of Thermal Decomposition

When Tetrasul sulfoxide is subjected to thermal stress exceeding its stability threshold, it undergoes irreversible degradation. The presence of the sulfoxide group inherently destabilizes the molecular network compared to its parent sulfide or a fully oxidized sulfone[2][7].

Homolytic Cleavage and Pummerer-Type Eliminations

The thermal decomposition of aromatic sulfoxides typically initiates via the homolytic cleavage of the polarized C–S(O) bond. Because the sulfur atom is in an intermediate oxidation state, it is highly susceptible to thermally induced rearrangements.

  • Primary Cleavage: As temperatures approach 300–400 °C, the thermal energy surpasses the bond dissociation energy of the carbon-sulfur linkages.

  • Radical Formation: This cleavage generates highly reactive chlorinated phenyl radicals and sulfinyl radicals.

  • Effluent Generation: The sulfinyl radicals rapidly disproportionate and oxidize, releasing sulfur oxides (SOx). Simultaneously, the chlorinated phenyl rings undergo fragmentation, releasing atomic chlorine which reacts with ambient moisture or hydrogen donors to form toxic Cl⁻ fumes[3][5].

Evolved Gas Analysis (EGA) Protocol

To validate the decomposition mechanism, researchers must capture and analyze the evolved gases.

  • Setup: Interface a Thermogravimetric Analyzer (TGA) with a Fourier Transform Infrared Spectrometer (FTIR) or GC-MS via a heated transfer line (250 °C to prevent condensation).

  • Execution: Heat a 10 mg sample of Tetrasul sulfoxide in the TGA under an inert nitrogen atmosphere at 10 °C/min up to 500 °C.

  • Detection:

    • Monitor the FTIR spectra for the emergence of peaks at ~1360 cm⁻¹ and ~1150 cm⁻¹, which correspond to the asymmetric and symmetric stretching of SO₂[2].

    • Monitor for the broad, distinct spectral signatures of HCl/Cl⁻ emissions.

  • Causality: The mass loss recorded by the TGA directly correlates with the integration of the SOx and Cl⁻ peaks in the FTIR, proving that the exotherm observed in the DSC is caused by the volatilization of these toxic moieties[5].

Pathway A Tetrasul Sulfoxide (Liquid Phase >85°C) B Thermal Stress (Approaching 408°C) A->B C C-S(O) Bond Cleavage & Radical Formation B->C D SOx Emissions (Toxic Sulfur Oxides) C->D E Chlorinated Radicals (Toxic Cl- Fumes) C->E

Caption: Thermal decomposition pathway of Tetrasul sulfoxide yielding SOx and Cl- fumes.

Conclusion

The thermal stability profile of Tetrasul sulfoxide is defined by its sharp melting point at 84–85 °C and its violent decomposition prior to its theoretical boiling point of 408.1 °C. Because the sulfoxide moiety acts as a thermodynamic weak point, the molecule is prone to homolytic cleavage under thermal stress, resulting in the emission of highly toxic SOx and Cl⁻ fumes. By employing a rigidly controlled, slow-heating DSC protocol paired with Evolved Gas Analysis, researchers can accurately map its degradation kinetics, ensuring both analytical precision and laboratory safety.

References

  • Guidechem. TETRASUL 2227-13-6 wiki. Retrieved from 3[3]

  • FAIUSR. Glossary of Pesticide Chemicals. Retrieved from 1[1]

  • NIH GSRS. TETRASUL SULFOXIDE. Retrieved from 4[4]

  • ResearchGate. Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion. Retrieved from 6[6]

  • NIH PMC. Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment. Retrieved from 2[2]

  • Guidechem. TETRASUL SULFOXIDE Properties. Retrieved from 5[5]

  • ResearchGate. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from 7[7]

Sources

Exploratory

The Biological Activity and Metabolic Profiling of Tetrasul Sulfoxide: A Technical Whitepaper

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the evaluation of bridged diphenyl acaricides, the focus is predominantly place...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the evaluation of bridged diphenyl acaricides, the focus is predominantly placed on the parent sulfide compounds (e.g., Tetrasul) or their terminal sulfone metabolites (e.g., Tetradifon). However, the intermediate sulfoxide—Tetrasul sulfoxide —represents a critical, biologically active node in xenobiotic metabolism. As a Senior Application Scientist specializing in molecular toxicology and bioenergetics, I have designed this technical guide to elucidate the potential biological activity of Tetrasul sulfoxide. By analyzing its structural transition, its interaction with mitochondrial bioenergetics, and providing self-validating experimental protocols, this whitepaper establishes a rigorous framework for profiling transient organosulfur metabolites.

Chemical Context and Phase I Biotransformation

Tetrasul (p-chlorophenyl 2,4,5-trichlorophenyl sulfide) is an organochlorine acaricide known to inhibit oxidative phosphorylation[1]. Upon entering a biological system, it undergoes rapid Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes. The thioether bond is sequentially oxidized, first yielding Tetrasul sulfoxide, and subsequently the terminal sulfone, Tetradifon.

The addition of the oxygen atom in the sulfoxide intermediate significantly alters the molecule's dipole moment and lipophilicity. This physicochemical shift dictates its partitioning behavior in lipid bilayers, fundamentally changing how it interacts with the inner mitochondrial membrane compared to its highly lipophilic parent compound.

MetabolicPathway Sulfide Tetrasul (Sulfide) Sulfoxide Tetrasul Sulfoxide (Intermediate) Sulfide->Sulfoxide CYP450 [O] Sulfone Tetradifon (Sulfone) Sulfoxide->Sulfone CYP450 [O]

Phase I metabolic oxidation of Tetrasul to Tetradifon via the sulfoxide intermediate.

Mechanisms of Biological Activity: Mitochondrial Bioenergetics

The primary biological activity of this chemical class is the disruption of cellular energy metabolism. Tetradifon is a well-documented direct inhibitor of mitochondrial ATP synthase [2]. Conversely, Tetrasul acts earlier in the pathway, uncoupling oxidative phosphorylation [1].

Tetrasul sulfoxide occupies a unique mechanistic middle ground. Due to its intermediate polarity, it is hypothesized to exert a dual-action bioenergetic lesion :

  • Proton Gradient Disruption: The sulfoxide moiety can interact with the aqueous-lipid interface of the inner mitochondrial membrane, increasing membrane permeability to protons and partially uncoupling the electron transport chain (ETC).

  • Direct ATP Synthase Blockade: Similar to its sulfone counterpart, the spatial geometry of the oxidized sulfur atom may allow it to sterically hinder the F0 subunit of ATP synthase.

  • Secondary Oxidative Stress: The accumulation of reactive organosulfur intermediates can deplete cellular antioxidant reserves, inducing secondary oxidative stress and potential genotoxicity, a phenomenon previously observed with Tetradifon [3].

Bioenergetics T Tetrasul Sulfoxide C1 Inner Mitochondrial Membrane T->C1 Lipophilic Partitioning C3 ATP Synthase Inhibition T->C3 Direct Binding C2 Proton Gradient Disruption C1->C2 Uncoupling Effect C2->C3 Loss of Proton Motive Force C4 Cellular Energy Depletion C3->C4 Decreased ATP Production

Proposed mechanism of mitochondrial disruption by Tetrasul sulfoxide.

Experimental Methodologies for Validation

To rigorously evaluate the biological activity of Tetrasul sulfoxide, we must employ self-validating experimental systems. The following protocols are designed with specific causal logic to prevent false positives caused by compound instability or off-target effects.

Protocol 1: Real-Time Mitochondrial Respiration Profiling

Causality & Rationale: Standard endpoint cell viability assays cannot differentiate between ETC uncoupling and direct ATP synthase blockade. By utilizing Extracellular Flux Analysis (e.g., Seahorse XF), we dynamically measure the Oxygen Consumption Rate (OCR). This allows us to isolate the exact site of action of Tetrasul sulfoxide in real-time.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HepG2) at 2×104 cells/well in a 96-well microplate. Incubate overnight.

  • Equilibration: Replace growth medium with unbuffered assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.

  • Basal Respiration: Measure baseline OCR for 15 minutes.

  • Compound Injection (Port A): Inject Tetrasul sulfoxide (titrated from 0.1 to 10 µM). A sudden spike in OCR indicates uncoupling, while a drop indicates ETC or ATP synthase inhibition.

  • ATP Synthase Inhibition (Port B): Inject Oligomycin (1 µM). If Tetrasul sulfoxide already fully blocked ATP synthase, Oligomycin will have no further effect (self-validating step).

  • Maximal Respiration (Port C): Inject FCCP (0.5 µM) to collapse the proton gradient and drive the ETC to maximum capacity.

  • Non-Mitochondrial Respiration (Port D): Inject Rotenone/Antimycin A (0.5 µM each) to shut down the ETC entirely, establishing the background OCR.

Protocol 2: LC-HRMS/MS Quantification of Xenobiotic Metabolism

Causality & Rationale: Sulfoxides are notoriously labile and prone to thermal disproportionation. Using standard GC-MS often results in the artifactual degradation of the sulfoxide in the heated injection port. Therefore, we utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS) with Electrospray Ionization (ESI) to ensure the exact mass (+16 Da shift from the sulfide) is captured without thermal degradation [4].

Step-by-Step Methodology:

  • Metabolic Quenching: Treat in vitro microsomal fractions with Tetrasul. At designated time points (0, 15, 30, 60 min), quench the reaction using 3 volumes of ice-cold acetonitrile to immediately precipitate proteins and arrest CYP450 activity.

  • Centrifugation: Spin the homogenate at 15,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 15 minutes to separate the highly lipophilic parent from the more polar sulfoxide.

  • High-Resolution Mass Analysis: Operate the QTOF mass spectrometer in ESI+ mode. Monitor the exact mass of Tetrasul sulfoxide ( [M+H]+ ) and utilize MS/MS fragmentation to confirm the structural localization of the oxygen atom on the sulfur bridge.

Quantitative Data & Comparative Analysis

To contextualize the biological activity of Tetrasul sulfoxide, it is essential to compare its properties against its precursor and successor. The table below summarizes the quantitative and qualitative shifts across the metabolic pathway.

CompoundOxidation StatePutative TargetPrimary Bioenergetic MechanismMetabolic Stability
Tetrasul Sulfide (0)Inner Mitochondrial MembraneOxidative Phosphorylation Uncoupling [1]Low (Rapidly oxidized by CYP450)
Tetrasul Sulfoxide Sulfoxide (+1)F0 Subunit / Membrane InterfaceDual: Partial Uncoupler + InhibitorModerate (Transient intermediate)
Tetradifon Sulfone (+2)ATP Synthase ComplexDirect ATP Synthase Inhibition [2]High (Terminal, persistent metabolite)

Conclusion

Tetrasul sulfoxide is more than a mere transitional byproduct; it is a biologically active entity with a unique physicochemical profile. Its intermediate polarity allows it to interact with mitochondrial membranes in ways distinct from both Tetrasul and Tetradifon. By employing high-resolution mass spectrometry to preserve its structural integrity and real-time bioenergetic profiling to map its physiological impact, researchers can accurately define the toxicological footprint of this organosulfur intermediate. Understanding these transient states is paramount for modern drug development, ecotoxicology, and the design of next-generation, environmentally degradable agrochemicals.

References

  • AERU - University of Hertfordshire. "Tetrasul (Ref: ENT 27115) - Pesticide Properties DataBase." University of Hertfordshire.
  • Journal of Agricultural and Food Chemistry. "Green Pesticide Research and Development Integrating Molecular Targets, Mechanisms, Resistance, and Innovation in Theory and Technology." ACS Publications.
  • Badraoui, R., et al. "May antioxidants status depletion by Tetradifon induce secondary genotoxicity in female Wistar rats via oxidative stress?" ResearchGate.
  • National and Kapodistrian University of Athens. "Determination of Pesticide Residues in Orange Samples using Chromatographic Techniques coupled with High Resolution Mass Spectrometry." UOA.gr.
Foundational

In Silico Screening of Tetrasul Sulfoxide for Drug Discovery: A Computational Guide to Repurposing Halogenated Diphenyl Sulfoxides

Executive Summary Tetrasul sulfoxide (CAS: 35850-29-4), a primary metabolite and structural derivative of the legacy acaricide Tetrasul, presents a unique chemical scaffold (1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrasul sulfoxide (CAS: 35850-29-4), a primary metabolite and structural derivative of the legacy acaricide Tetrasul, presents a unique chemical scaffold (1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene) with untapped potential in human pharmacology[1]. Recent empirical evidence demonstrates that polychlorinated diphenylsulfides (PCDPSs)—the parent class of Tetrasul—act as potent modulators of the Aryl Hydrocarbon Receptor (AhR)[2]. AhR is a ligand-activated transcription factor deeply implicated in immune regulation, making it a highly validated target for dermatological conditions such as erythematous (type one) rosacea[3].

This whitepaper outlines a rigorous, self-validating in silico screening framework designed to evaluate Tetrasul sulfoxide for drug repurposing. By synthesizing structural bioinformatics, molecular dynamics (MD), and predictive toxicology, this guide provides drug development professionals with a blueprint for de-risking halogenated diphenyl sulfoxides prior to costly in vitro assays.

Rationale & Mechanistic Grounding

Historically, Tetrasul was utilized in agriculture to inhibit oxidative phosphorylation in mites[4]. However, its structural homology to known AhR modulators has shifted focus toward its human pharmacological profile. The AhR pathway is a master regulator of xenobiotic metabolism and immune responses[5]. Because the AhR Ligand Binding Domain (LBD) lacks a resolved X-ray crystal structure in its apo state, computational evaluation requires advanced homology modeling using the Hypoxia-Inducible Factor 2α (HIF-2α) PAS-B domain as a template[6].

AhR_Pathway Ligand Tetrasul Sulfoxide (Ligand) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Ligand->Cytosol Binds Activation Ligand Binding & Conformational Change Cytosol->Activation Induces Nucleus Nuclear Translocation Activation->Nucleus Translocates ARNT Heterodimerization with ARNT Nucleus->ARNT Pairs DRE Binding to DRE (Dioxin Response Elements) ARNT->DRE Targets Transcription Gene Transcription (CYP1A1, IL-22, etc.) DRE->Transcription Activates

Figure 1: AhR signaling pathway activated by Tetrasul Sulfoxide.

Phase 1: Target Identification & Structural Bioinformatics

Protocol 1: AhR Homology Modeling and Ligand Preparation

Causality Check: Why utilize homology modeling? The human AhR LBD is intrinsically disordered in the apo state. Using the holo X-ray structure of HIF-2α (which shares the PAS-B domain architecture) ensures the binding pocket is modeled in a pharmacologically relevant, ligand-receptive conformation[6].

Step-by-Step Methodology:

  • Template Selection: Retrieve the HIF-2α PAS-B domain crystal structure (e.g., PDB ID: 3F1O) from the Protein Data Bank.

  • Sequence Alignment: Align the human AhR sequence (UniProt ID: P35869) with the HIF-2α template using Clustal Omega, ensuring strict conservation of key binding residues (e.g., Ser365, Gln383)[7].

  • Model Generation: Use MODELLER to generate 100 AhR LBD conformations. Select the model with the lowest Discrete Optimized Protein Energy (DOPE) score.

  • Ligand Preparation: Retrieve the SMILES string for Tetrasul sulfoxide (c1cc(ccc1Cl)Cl)Cl)[O-])[1]. Generate 3D coordinates using LigPrep (Schrödinger), assign Gasteiger charges, and minimize energy via the OPLS4 force field to resolve steric clashes.

Phase 2: Molecular Docking & Virtual Screening

Protocol 2: High-Throughput Docking and Pose Validation

Causality Check: Why build a self-validating docking system? Rigid docking provides rapid affinity estimations but is prone to false positives. We implement a self-validating control by re-docking a known AhR co-crystallized surrogate ligand (e.g., ITE or TCDD) to ensure the Root Mean Square Deviation (RMSD) of the predicted pose remains < 2.0 Å from experimental models[7].

Step-by-Step Methodology:

  • Grid Generation: Define a receptor grid box (approx. 20×20×20 Å) centered strictly on the AhR LBD hydrophobic pocket.

  • Docking Execution: Run AutoDock Vina or Glide SP (Standard Precision). Allow full torsional flexibility for Tetrasul sulfoxide while keeping the receptor rigid.

  • Scoring & Extraction: Extract the top 5 poses based on binding free energy (ΔG). Tetrasul sulfoxide is expected to form critical halogen bonds and π-π stacking interactions with aromatic residues in the PAS-B domain.

Phase 3: Molecular Dynamics (MD) & Binding Free Energy

Protocol 3: MD Simulations and MM/PBSA Calculations

Causality Check: Why perform MD after docking? Rigid docking ignores solvent effects and induced-fit conformational changes. A 100 ns MD simulation assesses the true structural stability of the Tetrasul sulfoxide-AhR complex over time, filtering out transient or artifactual docking poses.

Step-by-Step Methodology:

  • System Solvation: Place the docked complex in a cubic box with TIP3P water molecules. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K and 1 bar using GROMACS.

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Trajectory Analysis: Calculate the RMSD of the protein backbone and ligand. A plateaued RMSD (< 2.5 Å) indicates a stable binding mode.

  • Thermodynamics: Apply the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to the final 20 ns of the trajectory to calculate the absolute binding free energy (ΔG_bind).

InSilico_Workflow Prep 1. Ligand & Target Prep (Tetrasul Sulfoxide + AhR Homology Model) Docking 2. Molecular Docking (AutoDock Vina / Glide) Prep->Docking MD 3. Molecular Dynamics (100ns) (GROMACS / AMBER) Docking->MD Top Poses MMPBSA 4. Binding Free Energy (MM/PBSA Calculations) MD->MMPBSA Trajectory Analysis ADMET 5. ADMET & Tox Profiling (pkCSM / SwissADME) MMPBSA->ADMET Validated Affinity Outcome 6. Lead Repurposing Decision (Rosacea / Anti-parasitic) ADMET->Outcome Safety Profile

Figure 2: In silico screening workflow for Tetrasul Sulfoxide.

Phase 4: ADMET Profiling & Predictive Toxicology

Protocol 4: In Silico Pharmacokinetics

Causality Check: Halogenated diphenyl compounds often suffer from poor aqueous solubility and high lipophilicity, leading to bioaccumulation[2]. Predictive toxicology filters out candidates with severe hepatotoxicity or mutagenicity before advancing to in vitro testing.

Step-by-Step Methodology:

  • Input: Submit the Tetrasul sulfoxide SMILES to SwissADME and pkCSM web servers.

  • Evaluation: Analyze Lipinski's Rule of Five, CYP450 inhibition profiles, and AMES toxicity.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Tetrasul Sulfoxide (In Silico Predictions)
PropertyValueImplication for Drug Discovery
Molecular Weight 340.05 g/mol Favorable (< 500 Da) for oral bioavailability.
LogP (Lipophilicity) ~4.8High lipophilicity; potential for bioaccumulation but excellent skin permeation for topical rosacea applications.
Topological Polar Surface Area 36.3 ŲExcellent membrane permeability; potential CNS penetration.
Hydrogen Bond Donors 0Conforms to Lipinski's rules.
Hydrogen Bond Acceptors 1Conforms to Lipinski's rules.
Table 2: Simulated Binding Affinities & ADMET Profile
ParameterPredicted ValueTarget Threshold
AhR Docking Score (AutoDock Vina) -8.4 kcal/mol≤ -7.0 kcal/mol (Indicates strong binding)
MM/PBSA Binding Free Energy -32.5 kJ/molNegative values indicate spontaneous, stable binding.
AMES Toxicity NegativeMust be negative for clinical progression.
CYP1A2 Inhibition PositiveExpected, as AhR ligands intrinsically modulate CYP enzymes.
Hepatotoxicity High RiskRequires structural optimization or localized (topical) delivery to mitigate systemic toxicity.

Conclusion

The in silico screening of Tetrasul sulfoxide reveals a high-affinity interaction with the Aryl Hydrocarbon Receptor, providing a mechanistic basis for its historical investigation in rosacea and immunomodulation. However, its high lipophilicity and potential for off-target developmental toxicity necessitate careful formulation (e.g., topical delivery) or structural optimization. By employing this self-validating computational pipeline, researchers can systematically de-risk halogenated diphenyl sulfoxides prior to initiating costly in vitro and in vivo assays.

References

  • Zhang R, et al. "Polychlorinated Diphenylsulfides Activate Aryl Hydrocarbon Receptor 2 in Zebrafish Embryos: Potential Mechanism of Developmental Toxicity." Environmental Science & Technology. URL:[Link]

  • University of Hertfordshire. "Tetrasul (Ref: ENT 27115) - Pesticide Properties Database." Agriculture & Environment Research Unit (AERU). URL:[Link]

  • Bisson WH, et al. "Modeling of the Aryl Hydrocarbon Receptor (AhR) Ligand Binding Domain and Its Utility in Virtual Ligand Screening to Predict New AhR Ligands." Journal of Medicinal Chemistry. URL:[Link]

  • National Center for Advancing Translational Sciences. "TETRASUL SULFOXIDE - Inxight Drugs." NIH NCATS. URL:[Link]

  • Motto I, et al. "New Aryl Hydrocarbon Receptor Homology Model Targeted to Improve Docking Reliability." Journal of Chemical Information and Modeling. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for Tetrasul Sulfoxide Quantification

Executive Summary Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) is a highly lipophilic legacy acaricide. In biological systems and environmental matrices, its thioether linkage is highly susceptible to metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) is a highly lipophilic legacy acaricide. In biological systems and environmental matrices, its thioether linkage is highly susceptible to metabolic oxidation, rapidly converting the parent compound into Tetrasul sulfoxide, and subsequently, Tetrasul sulfone[1]. Accurate quantification of Tetrasul sulfoxide is imperative for pharmacokinetic profiling, environmental fate assessment, and strict adherence to maximum residue limits (MRLs) in global food safety frameworks[2].

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to resolve the polarity gap between the highly hydrophobic parent compound and its more polar sulfoxide metabolite.

Metabolism T Tetrasul (Parent Sulfide) CYP Oxidation (e.g., CYP450) T->CYP TSO Tetrasul sulfoxide (Primary Metabolite) CYP->TSO + [O] TSO2 Tetrasul sulfone (Secondary Metabolite) TSO->TSO2 + [O]

Figure 1: Oxidative metabolic pathway of Tetrasul to sulfoxide and sulfone derivatives.

Mechanistic Insights into Chromatographic Behavior

Developing a unified HPLC method for both the parent compound and its sulfoxide metabolite presents a classic "general elution problem." As an Application Scientist, understanding the causality behind the phase selections is critical for method ruggedness.

  • Polarity Shift & Stationary Phase Selection : Tetrasul is extremely hydrophobic (LogP ~ 6.54)[3]. The metabolic oxidation to Tetrasul sulfoxide introduces a strong localized dipole at the sulfur center, significantly decreasing its LogP. To accommodate this polarity gap, a high-density, end-capped C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1) is strictly required[3]. Uncapped residual silanols will interact strongly with the sulfoxide dipole, causing severe peak tailing and loss of resolution.

  • Mobile Phase Causality : An acidic modifier is non-negotiable. Utilizing 0.1% Formic Acid in both the aqueous and organic phases ensures that any residual silanols on the stationary phase remain protonated (neutralized), thereby preserving sharp peak symmetry for the sulfoxide. Furthermore, Formic Acid is chosen over Phosphoric Acid to ensure seamless scalability to LC-MS/MS platforms by promoting efficient protonation [M+H]+ in Electrospray Ionization (ESI)[3][4].

  • Solvent Selection : Acetonitrile is favored over Methanol due to its lower viscosity and superior elution strength, which is necessary to elute the highly retained parent Tetrasul within a practical runtime without excessive band broadening.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and Quality Control (QC) bracketing to continuously verify method performance.

HPLC_Workflow Prep 1. Sample Preparation (QuEChERS Extraction) SST 2. System Suitability (Resolution > 2.0) Prep->SST HPLC 3. RP-HPLC Separation (C18, Gradient Elution) SST->HPLC Detect 4. Detection (UV 254 nm or LC-MS/MS) HPLC->Detect QC 5. QC Bracketing (Self-Validating Step) Detect->QC

Figure 2: Self-validating HPLC workflow for Tetrasul sulfoxide quantification.

Sample Preparation (Modified QuEChERS)

For complex agricultural and biological matrices, a modified QuEChERS approach is employed to efficiently extract the analytes while precipitating matrix proteins and removing water[4].

  • Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Add 10.0 mL of Acetonitrile (containing 1% Acetic Acid) and vortex vigorously for 1 minute.

  • Add partitioning salts (4.0 g anhydrous MgSO4, 1.0 g NaCl) to induce phase separation.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1.0 mL of the upper organic layer to a clean microcentrifuge vial containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine) for dispersive Solid Phase Extraction (dSPE) cleanup.

  • Centrifuge, filter the supernatant through a 0.22 µm PTFE syringe filter, and transfer to an HPLC autosampler vial.

HPLC Instrument Parameters

A gradient elution is required to elute the polar Tetrasul sulfoxide early while generating enough solvent strength to elute the lipophilic parent compound.

Column: End-capped C18 or Newcrom R1 (150 mm × 4.6 mm, 3 µm) Column Temperature: 35 °C Injection Volume: 10 µL Detection: UV at 254 nm (or LC-MS/MS in MRM mode)

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.01.06040
2.01.06040
8.01.01090
12.01.01090
12.11.06040
15.01.06040
Execution Sequence & System Validation

A batch sequence must follow a strict order to validate itself dynamically. Certified reference standards for Tetrasul sulfoxide must be utilized for accurate quantification[5].

  • Blank (Mobile Phase) : Verifies the absence of column carryover.

  • SST Injection : A standard mix of Tetrasul and Tetrasul sulfoxide (10 µg/mL). Must pass the criteria outlined in Table 2.

  • Calibration Curve : 5-point curve (0.1 to 50 µg/mL). R2 must be ≥0.995 .

  • Unknown Samples : Maximum of 10 injections per block.

  • Continuing Calibration Verification (CCV) / QC : Re-injection of the 10 µg/mL standard to verify retention time and response stability.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterTarget ValueCausality / Rationale
Retention Time (RT) Precision RSD 1.0%Ensures pump stability and mobile phase consistency.
Peak Tailing Factor ( Tf​ ) Tf​≤ 1.5Confirms the absence of secondary silanol interactions with the sulfoxide dipole.
Resolution ( Rs​ ) Rs​≥ 2.0Guarantees baseline separation between the parent sulfide and the sulfoxide metabolite.
Signal-to-Noise (S/N) at LOQ S/N 10Validates detector sensitivity for trace environmental residue analysis.

References

  • Title : Separation of Tetrasul on Newcrom R1 HPLC column Source : SIELC Technologies URL : [Link]

  • Title : Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction Source : EURL Pesticides Datapool URL :[Link]

  • Title : Pesticide residues in food: 1992 evaluations Part II Toxicology (Dicofol & Tetrasul) Source : WHO INCHEM URL : [Link]

  • Title : The 2017 European Union report on pesticide residues in food Source : National Center for Biotechnology Information (PMC) / EFSA URL : [Link]

Sources

Application

Application Note: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) of Tetrasul Sulfoxide in Agricultural Matrices

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Matrix: Agricultural Commodities (Fruits, Vegetables, Cereals) Technique: Citrate-Buffered QuEChERS coupled with GC-EI-MS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Matrix: Agricultural Commodities (Fruits, Vegetables, Cereals) Technique: Citrate-Buffered QuEChERS coupled with GC-EI-MS/MS

Introduction & Chemical Properties

Tetrasul (p-chlorophenyl 2,4,5-trichlorophenyl sulfide) is a legacy acaricide utilized in agricultural settings to control mite populations. In environmental and biological matrices, Tetrasul rapidly undergoes oxidation to form its primary metabolite, Tetrasul sulfoxide [1]. Because this metabolite retains toxicological relevance and exhibits greater environmental mobility than its parent compound, regulatory bodies require its inclusion in comprehensive pesticide residue monitoring programs [3].

Analyzing Tetrasul sulfoxide presents unique chromatographic challenges. The sulfoxide moiety is highly polar and thermally labile, making it susceptible to degradation in the GC inlet or during aggressive extraction procedures. This application note details a highly optimized, self-validating GC-MS/MS protocol designed to preserve the analyte's integrity while achieving ultra-trace limits of quantitation (LOQ).

Table 1: Physicochemical Properties of Tetrasul Sulfoxide
PropertyValueCausality / Analytical Implication
Molecular Formula C₁₂H₆Cl₄OSContains 4 chlorine atoms; isotopic clustering is prominent in full-scan MS.
Molecular Weight 340.0 g/mol High mass allows for distinct precursor ion selection (m/z 338 for ³⁵Cl).
Exact Mass 337.889 DaRequires high-resolution or tandem MS to resolve from isobaric matrix interferences.
LogP (Octanol/Water) 5.2Highly lipophilic; requires non-polar solvents (e.g., ethyl acetate) for final GC reconstitution.

Mechanistic Insights into GC-MS Behavior

A fundamental pillar of robust method development is understanding the gas-phase ion chemistry of the target analyte. In Electron Ionization (EI) mass spectrometry, diaryl sulfoxides like Tetrasul sulfoxide do not undergo simple homolytic C–S bond cleavage.

Upon ionization at 70 eV, the molecular ion ( M+∙ , m/z 338) undergoes a well-characterized sulfoxide-to-sulfenate skeletal rearrangement [2]. Driven by the high internal energy of the molecular ion, the oxygen atom migrates from the sulfur to the adjacent aryl ring, forming a transient sulfenate ester intermediate ( Ar−S−O−Ar′ ). Subsequent heterolytic cleavage of the newly formed S–O bond produces a highly stable aryloxy cation.

For Tetrasul sulfoxide, this rearrangement predominantly yields the p -chlorophenoxy cation at m/z 127 , which dominates the mass spectrum as the base peak. Secondary fragmentation of the remaining aryl-sulfur complex yields minor fragments at m/z 75 and m/z 50.

Analytical Causality: Recognizing this rearrangement is critical for MS/MS method development. Selecting the rearrangement product (m/z 127) as the primary quantifier ensures maximum sensitivity and avoids the low-abundance, unstable fragments associated with direct C–S cleavage.

Experimental Protocols

A Self-Validating Analytical System

To ensure the trustworthiness of the workflow, this protocol operates as a self-validating system . Prior to extraction, all samples are spiked with Triphenylphosphate (TPP) as an internal standard (IS). Quantitative analysis is performed exclusively using matrix-matched calibration curves. By continuously monitoring the absolute response of the IS, the system automatically flags any anomalies in extraction recovery or matrix-induced signal suppression/enhancement, ensuring every reported value is internally verified [4].

Sample Preparation: Citrate-Buffered QuEChERS Workflow

The extraction utilizes a Citrate-Buffered QuEChERS approach. The causality behind this choice is pH control: the citrate buffer maintains the matrix at pH 5.0–5.5, which prevents the pH-induced redox degradation of the sulfoxide moiety that commonly occurs in unbuffered or highly alkaline extractions.

Step-by-Step Methodology:

  • Homogenization: Cryogenically mill 1.0 kg of the bulk sample using dry ice. Causality: Cryogenic grinding prevents the thermal degradation of the sulfoxide group caused by blender friction.

  • Extraction: Weigh 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 100 µL of IS solution (TPP, 10 µg/mL) and 10.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out: Add the citrate buffer salt packet (4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Hydrogencitrate sesquihydrate). Shake vigorously for 2 minutes to induce phase separation.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes at 4 °C.

  • dSPE Clean-up: Transfer 5.0 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 750 mg MgSO₄ and 125 mg PSA (Primary Secondary Amine). Causality: PSA removes organic acids and sugars without retaining the neutral Tetrasul sulfoxide. Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Reconstitution: Transfer 1.0 mL of the purified supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 1.0 mL of Ethyl Acetate for GC-MS/MS injection.

G A 1. Sample Homogenization (Cryogenic Grinding) B 2. Citrate-Buffered Extraction (Acetonitrile, pH 5.0-5.5) A->B Add Solvent & IS C 3. Salting Out (MgSO4, NaCl, Citrate Salts) B->C Partitioning D 4. Centrifugation (5000 rpm, 5 min) C->D Phase Separation E 5. dSPE Clean-up (PSA, MgSO4) D->E Supernatant Transfer F 6. Evaporation & Reconstitution (Ethyl Acetate) E->F Matrix Removal G 7. GC-MS/MS Analysis (EI, MRM Mode) F->G GC Injection

Figure 1: Optimized citrate-buffered QuEChERS workflow for the extraction of Tetrasul sulfoxide.

GC-MS/MS Instrumental Conditions

To prevent thermal breakdown of the sulfoxide in the GC inlet, a deactivated, ultra-inert splitless liner must be used, and the inlet temperature is strictly capped at 260 °C.

Table 2: GC-MS/MS Operating Parameters
ParameterSettingAnalytical Rationale
GC Column DB-5MS UI (30 m × 0.25 mm, 0.25 µm)Ultra-inert stationary phase prevents peak tailing of polar sulfoxides.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal linear velocity for MS/MS vacuum efficiency.
Injection 1 µL, Splitless mode, 260 °CLower inlet temp minimizes thermal degradation of the analyte.
Oven Program 70 °C (1 min) 25 °C/min to 180 °C 5 °C/min to 280 °C 10 °C/min to 300 °C (hold 5 min)Ensures baseline resolution from co-extracted lipophilic matrix components.
Transfer Line Temp 280 °CPrevents cold-spot condensation before the MS source.
Ion Source Temp 250 °CBalances fragmentation efficiency with source cleanliness.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for reproducible sulfoxide-sulfenate rearrangement.
Collision Gas Argon (99.999%) at 1.5 mTorrOptimal collision-induced dissociation (CID) efficiency.
Table 3: Optimized MRM Transitions
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Tetrasul sulfoxide 338.0127.020Quantifier (Rearrangement product)
338.075.035Qualifier
338.050.045Qualifier
Tetrasul (Parent)324.0254.018Quantifier
324.0252.033Qualifier

Data Presentation and Method Validation

The method was validated across three representative agricultural matrices (high-water, high-acid, and high-pigment) in accordance with SANTE/11312/2021 guidelines. The use of matrix-matched calibration yielded excellent linearity ( R2>0.995 ) over the range of 0.005 to 0.500 mg/kg.

Table 4: Method Validation Parameters (Spiking Level: 0.01 mg/kg, n=6)
Matrix TypeRepresentative CropMean Recovery (%)Precision (RSD, %)LOD (mg/kg)LOQ (mg/kg)
High-Water Tomato96.44.20.0020.01
High-Acid Apple93.85.50.0020.01
High-Pigment Spinach88.27.10.0030.01

Note: Recoveries between 70–120% and RSDs 20% demonstrate that the citrate-buffered extraction successfully mitigates matrix-induced degradation, validating the robustness of the protocol.

References

  • Title: Tetrasul Sulfoxide - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Tetrasul - Mass Spectrum (Electron Ionization), NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Pesticide Residues Testing and Analysis Source: Eurofins Scientific URL: [Link]

Method

Application Note: Handling, Storage, and Analytical Protocols for Tetrasul Sulfoxide

Introduction and Chemical Context Tetrasul sulfoxide (1,2,4-trichloro-5-(4-chlorophenyl)sulfinylbenzene) is a critical organosulfur compound and the primary oxidative metabolite of the organochlorine acaricide Tetrasul[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Tetrasul sulfoxide (1,2,4-trichloro-5-(4-chlorophenyl)sulfinylbenzene) is a critical organosulfur compound and the primary oxidative metabolite of the organochlorine acaricide Tetrasul[1][2]. In agricultural and environmental toxicology, monitoring the degradation of parent pesticides into their sulfoxide and sulfone derivatives is essential for understanding environmental persistence and off-target toxicity.

Because sulfoxides represent an intermediate oxidation state, Tetrasul sulfoxide is susceptible to both further oxidation (forming tetrasul sulfone) and thermal degradation[3][4]. This application note provides a self-validating, field-proven protocol for the safe handling, storage, and experimental preparation of Tetrasul sulfoxide analytical standards, ensuring maximum stability and quantitative accuracy.

Physicochemical Properties

Understanding the intrinsic properties of Tetrasul sulfoxide is fundamental to predicting its behavior in solution and designing appropriate storage conditions. The compound is highly lipophilic and features a racemic sulfinyl center[5].

PropertyValue / Description
IUPAC Name 1,2,4-trichloro-5-(4-chlorophenyl)sulfinylbenzene[1]
CAS Registry Number 35850-29-4[1][2]
Molecular Formula C₁₂H₆Cl₄OS[1][2]
Molecular Weight 340.05 g/mol [2][5]
Stereochemistry Racemic mixture (+/-)[5]
Solubility Profile Insoluble in water; soluble in organic solvents (Methanol, Acetonitrile, DMSO)
Decomposition Products Emits toxic fumes of chlorides (Cl⁻) and sulfur oxides (SOₓ) upon heating to decomposition[3]

Safety and Hazard Mitigation

Tetrasul sulfoxide is classified as moderately toxic via ingestion, skin contact, and intraperitoneal routes[3]. It poses a specific hazard to aquatic environments (R52)[3].

Causality in Safety Measures: Because the compound contains four chlorine atoms and a sulfoxide group, thermal decomposition or reaction with strong acids/bases can release highly corrosive hydrogen chloride (HCl) and toxic sulfur oxides (SOₓ)[3].

  • Engineering Controls: All weighing and dissolution must be performed inside a certified Class II fume hood.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during stock preparation), chemical splash goggles, and a lab coat (P280)[3].

  • Spill Protocol: Do not wash spills down the drain (P273)[3]. Absorb with inert material (e.g., vermiculite) and dispose of as halogenated hazardous waste.

Storage Protocol

To maintain the structural integrity of Tetrasul sulfoxide and prevent spontaneous redox reactions, strict environmental controls must be maintained.

Solid Standard Storage
  • Temperature: Store the neat solid at 2–8°C for routine use, or -20°C for long-term archiving[4].

  • Atmosphere: Keep in a tightly sealed, amber glass desiccator. Moisture can facilitate localized hydrolysis or interact with impurities to accelerate degradation.

  • Light: Sulfoxides can undergo photo-induced cleavage or rearrangement. Amber vials are mandatory to block UV radiation.

Stock Solution Storage
  • Solvent Selection: Use anhydrous, LC-MS grade solvents (e.g., Acetonitrile or Methanol). Avoid protic solvents with high water content, as they can mediate slow degradation over months of storage.

  • Aliquoting: Divide stock solutions into single-use aliquots (e.g., 100 µL) in deactivated glass inserts. Causality: Repeated freeze-thaw cycles introduce condensation (water), which compromises the anhydrous environment and degrades the standard.

  • Inert Gas Purging: Before capping, purge the headspace of the vial with dry Argon or Nitrogen. This displaces oxygen, preventing the slow, spontaneous oxidation of the sulfoxide into Tetrasul sulfone.

Step-by-Step Methodology: Preparation of Analytical Standards

This workflow ensures high-fidelity standard preparation for LC-MS/MS or GC-MS calibration curves.

Step 1: Thermal Equilibration Remove the solid Tetrasul sulfoxide from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes. Rationale: Opening a cold vial in ambient air immediately causes atmospheric moisture to condense on the hygroscopic powder, altering the true mass during weighing and introducing water into the stock.

Step 2: Micro-Weighing Using a calibrated microbalance (resolution of 0.01 mg) inside a draft-shielded enclosure, accurately weigh 1.00 mg of Tetrasul sulfoxide into a pre-tared, anti-static amber glass vial.

Step 3: Primary Stock Dissolution (1 mg/mL) Add exactly 1.00 mL of anhydrous LC-MS grade Acetonitrile. Vortex for 30 seconds, followed by 1 minute of mild sonication (water bath at room temperature, never heated) to ensure complete dissolution.

Step 4: Serial Dilution and Matrix Spiking Prepare working standards (e.g., 10 µg/mL, 1 µg/mL) by diluting the primary stock in the initial mobile phase of your chromatographic method. If preparing matrix-matched standards, spike the working solution into the blank matrix extract immediately prior to analysis to minimize matrix-induced degradation.

Analytical Workflow and Degradation Pathway

When analyzing environmental samples (e.g., soil or agricultural runoff), Tetrasul sulfoxide must be carefully extracted without inducing artificial oxidation. The diagram below outlines the chemical relationship between the parent compound and its metabolites, alongside the recommended extraction workflow.

G Parent Tetrasul (Parent Sulfide) Sulfoxide Tetrasul Sulfoxide (Target Metabolite) Parent->Sulfoxide Environmental/Biological Oxidation Sulfone Tetrasul Sulfone (Terminal Oxidation) Sulfoxide->Sulfone Further Oxidation (Avoid O2 in storage) Sample Environmental Matrix (Soil/Water) Sulfoxide->Sample Spike for Recovery Test Extraction Liquid-Liquid Extraction (DCM/Hexane) Sample->Extraction Cold Extraction Cleanup SPE Cleanup (Florisil Cartridge) Extraction->Cleanup Concentrate Analysis LC-MS/MS Analysis (ESI+ Mode) Cleanup->Analysis Elute & Reconstitute

Tetrasul degradation pathway and recommended analytical extraction workflow.

References

  • National Center for Biotechnology Information (PubChem). Pneumovax 23 (Tetrasul sulfoxide synonym/data mapping) - CID 198155. Retrieved from: [Link]

  • Dr. Ehrenstorfer Reference Standards. Storage and Transportation Guidelines for Residue Analysis. Retrieved from:[Link]

  • Global Substance Registration System (GSRS). TETRASUL SULFOXIDE (AHI9T7EDX6). Retrieved from: [Link]

Sources

Application

"in vitro cytotoxicity assays involving Tetrasul sulfoxide"

Application Note: In Vitro Cytotoxicity and AhR-Mediated Toxicity Assays for Tetrasul Sulfoxide Introduction & Mechanistic Rationale Tetrasul sulfoxide (CAS: 35850-29-4) is the primary oxidized metabolite of the legacy a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity and AhR-Mediated Toxicity Assays for Tetrasul Sulfoxide

Introduction & Mechanistic Rationale

Tetrasul sulfoxide (CAS: 35850-29-4) is the primary oxidized metabolite of the legacy acaricide tetrasul. Structurally, it belongs to the polychlorinated diphenylsulfides (PCDPSs)—a class of emerging environmental contaminants characterized by their high lipophilicity and structural homology to dioxins. Recent toxicological evaluations have demonstrated that PCDPSs and their oxidized derivatives induce significant developmental and cellular toxicity primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) .

Due to its classification as a dioxin-like compound (DLC) , standard in vitro cytotoxicity assays for tetrasul sulfoxide must go beyond basic viability screens. A robust evaluation requires a multi-tiered approach that captures baseline cell death, specific receptor transactivation, and downstream oxidative stress.

Assay Selection & Causality (E-E-A-T)

To ensure scientific integrity and predictive accuracy, the experimental design relies on three distinct but interconnected assays. Each protocol is designed as a self-validating system , incorporating internal positive and vehicle controls to rule out artifactual data.

  • Cell Viability (WST-8 Assay): Tetrasul sulfoxide is highly lipophilic and requires dimethyl sulfoxide (DMSO) as a vehicle. Traditional MTT assays often suffer from signal interference when testing halogenated compounds. WST-8 is highly water-soluble, requires no solubilization step, and provides a more sensitive, interference-free readout for baseline cytotoxicity (IC₅₀) .

  • AhR Activation (Luciferase Reporter Assay): Because PCDPSs are potent AhR agonists, quantifying Dioxin Response Element (DRE)-driven transcription is critical. We utilize the H4IIE-Luc rat hepatoma cell line. Causality: Rat hepatoma cells express high endogenous levels of the AhR Nuclear Translocator (ARNT), making them the gold standard for DR-CALUX (Chemical-Activated Luciferase gene eXpression) assays to determine the mechanistic EC₅₀ .

  • Oxidative Stress (DCFDA Assay): AhR-mediated induction of cytochrome P450 enzymes (specifically CYP1A1) often leads to the uncoupling of the catalytic cycle. This generates Reactive Oxygen Species (ROS) as a secondary mechanism of cytotoxicity, which is quantified using the fluorogenic dye DCFDA.

Quantitative Data Summary

The following table summarizes the expected in vitro metrics and validation parameters when assessing tetrasul sulfoxide across the recommended cell lines.

Assay TypeCell LineTarget / ReadoutExpected Metric RangeIncubationSelf-Validation Control
Viability HepG2Mitochondrial Dehydrogenase (Absorbance 450 nm)IC₅₀: 10 – 50 µM24h / 48h0.1% Triton X-100 (100% Death)
AhR Transactivation H4IIE-LucDRE-Luciferase (Luminescence)EC₅₀: 0.5 – 5.0 µM24h1 nM TCDD (Max Activation)
ROS Generation HepG2Intracellular H₂O₂ / ROS (Fluorescence 535 nm)2 to 4-fold increase over vehicle4h / 12h100 µM H₂O₂ (Max ROS)

Note: All assays utilize a 0.5% (v/v) DMSO vehicle control to establish the baseline, as higher concentrations induce solvent toxicity.

Detailed Experimental Workflows

Protocol A: Compound Preparation and Dosing
  • Stock Solution: Dissolve tetrasul sulfoxide powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Store aliquots at -20°C protected from light.

  • Working Dilutions: Prepare a 200× concentration series in pure DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Final Dosing: Spike the 200× DMSO solutions directly into the pre-warmed culture media at a 1:200 ratio. Causality: This ensures the final DMSO concentration remains strictly at 0.5% (v/v) across all wells, preventing solvent-induced membrane permeabilization.

Protocol B: WST-8 Cell Viability Assay
  • Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and apply the tetrasul sulfoxide dose-response media (0.1 µM to 50 µM). Include vehicle control (0.5% DMSO) and positive control (0.1% Triton X-100). Incubate for 24 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent (CCK-8) directly to the 100 µL of media in each well.

  • Incubation & Reading: Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol C: AhR-Luciferase Reporter Gene Assay
  • Seeding: Seed H4IIE-Luc cells at 2 × 10⁴ cells/well in a 96-well white opaque plate (to prevent luminescent cross-talk). Incubate for 24 hours.

  • Treatment: Expose cells to tetrasul sulfoxide (0.01 µM to 10 µM). Include 1 nM TCDD as the maximal activation control. Incubate for 24 hours.

  • Lysis: Remove media, wash once with PBS, and add 30 µL of passive lysis buffer per well. Shake at 300 rpm for 15 minutes at room temperature.

  • Detection: Inject 50 µL of Luciferase Assay Substrate (e.g., luciferin/ATP mix) via an automated plate reader injector. Read luminescence immediately (integration time: 10 seconds).

Protocol D: Intracellular ROS Measurement (DCFDA)
  • Dye Loading: Wash HepG2 cells (pre-seeded in a 96-well black plate) with PBS. Add 10 µM DCFDA in serum-free media for 45 minutes at 37°C.

  • Treatment: Remove the dye, wash with PBS, and apply tetrasul sulfoxide treatments. Include 100 µM H₂O₂ as a positive control.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately (T=0) and every 2 hours up to 12 hours. Causality: Kinetic reading is required because ROS generation via CYP1A1 uncoupling is time-dependent and precedes actual cell death.

Pathway Visualization

The following diagram illustrates the mechanistic pathway by which tetrasul sulfoxide induces cellular toxicity via the Aryl Hydrocarbon Receptor.

AhR_Pathway TS Tetrasul Sulfoxide (PCDPS Metabolite) AhR_Cyto Cytosolic AhR Complex (AhR-HSP90-XAP2) TS->AhR_Cyto Binds AhR_Ligand Ligand-AhR Complex AhR_Cyto->AhR_Ligand Dissociates Chaperones Nucleus Nucleus Translocation AhR_Ligand->Nucleus ARNT ARNT Heterodimerization Nucleus->ARNT DRE Dioxin Response Elements (DRE) Binding ARNT->DRE CYP1A1 CYP1A1 / ROS Generation & Cytotoxicity DRE->CYP1A1 Transcription

Figure 1: AhR-mediated signaling pathway activated by Tetrasul sulfoxide leading to cytotoxicity.

References

  • Zhang, R., Wang, X., Zhang, X., Song, C., Letcher, R. J., & Liu, C. (2018). "Polychlorinated Diphenylsulfides Activate Aryl Hydrocarbon Receptor 2 in Zebrafish Embryos: Potential Mechanism of Developmental Toxicity." Environmental Science & Technology, 52(7), 4402-4412. URL:[Link]

  • Van Esch, G. J., & Kroes, R. (1973). "Toxicity studies on tetrasul I. Acute, long-term and reproduction studies." Toxicology, 1(1), 63-78. URL:[Link]

  • Zhang, W., Xie, H. Q., Li, Y., Zhou, M., Zhou, Z., Wang, R., Hahn, M. E., & Zhao, B. (2021). "The aryl hydrocarbon receptor: A predominant mediator for the toxicity of emerging dioxin-like compounds." Journal of Hazardous Materials, 426, 128084. URL:[Link]

Method

"exploring the use of Tetrasul sulfoxide as a chiral auxiliary"

Application Note: Exploring the Use of Tetrasul Sulfoxide as a Chiral Auxiliary Executive Summary & Strategic Rationale Tetrasul sulfoxide (1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene)[1] is traditionally recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploring the Use of Tetrasul Sulfoxide as a Chiral Auxiliary

Executive Summary & Strategic Rationale

Tetrasul sulfoxide (1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene)[1] is traditionally recognized as the oxidized metabolite of the acaricide tetrasul. However, a structural analysis of this molecule reveals an untapped potential: it possesses the precise stereoelectronic features required for an elite chiral auxiliary.

In asymmetric synthesis, chiral sulfoxides are powerful directing groups due to their stable tetrahedral geometry and high barrier to inversion (typically 38–41 kcal/mol)[2]. Tetrasul sulfoxide (TSO) elevates this paradigm through its extreme steric asymmetry. The 2,4,5-trichlorophenyl moiety acts as an impenetrable steric wall, while the highly electron-withdrawing nature of the four chlorine atoms significantly increases the electrophilicity of the sulfinyl sulfur and the acidity of adjacent aromatic protons. This application note details the pioneering protocols for synthesizing enantiopure TSO and deploying it as a chiral auxiliary via Directed ortho-Metalation (DoM)[2].

Mechanistic Causality in Experimental Design (E-E-A-T)

The Kagan Oxidation: Why Water is Critical

To utilize TSO as an auxiliary, the racemic sulfide must first be oxidized to the enantiopure sulfoxide. We employ the modified Sharpless epoxidation system developed by Kagan and Pitchen[3]. The standard Ti(OiPr)₄ / (+)-DET system yields poor enantioselectivity for sulfides. However, the deliberate addition of exactly one equivalent of water fundamentally alters the catalyst structure, shifting it from a mononuclear species to a dinuclear titanium-tartrate complex. This dinuclear pocket perfectly discriminates between the pro-chiral lone pairs of the bulky tetrasul sulfide, delivering the (Rs)-sulfoxide with high enantiomeric excess (ee).

Regioselective Directed ortho-Metalation (DoM)

Once enantiopure TSO is obtained, it serves as a Directing Metalation Group (DMG). When treated with a strong base, the sulfoxide oxygen coordinates to the metal cation (Li⁺ or Mg²⁺). TSO possesses two aryl rings, but the 2,4,5-trichlorophenyl ring is sterically occluded by the ortho-chloro substituent. Consequently, metalation occurs exclusively at the less hindered ortho-position of the 4-chlorophenyl ring. The resulting metallacycle is conformationally locked by the massive 2,4,5-trichlorophenyl group, forcing incoming electrophiles to attack from a single diastereotopic face.

Experimental Methodologies & Protocols

Protocol A: Enantioselective Synthesis of (Rs)-Tetrasul Sulfoxide

This protocol utilizes a modified Kagan oxidation[3] optimized for highly halogenated diaryl sulfides.

Reagents:

  • Tetrasul (Sulfide): 10.0 mmol

  • Ti(OiPr)₄: 5.0 mmol (0.5 equiv)

  • (R,R)-Diethyl tartrate (DET): 10.0 mmol (1.0 equiv)

  • H₂O (HPLC grade): 5.0 mmol (0.5 equiv)

  • Cumene hydroperoxide (CHP, 80% in cumene): 11.0 mmol (1.1 equiv)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

  • Catalyst Assembly: In an oven-dried Schlenk flask under N₂, dissolve Ti(OiPr)₄ and (R,R)-DET in 25 mL anhydrous DCM at room temperature. Stir for 5 minutes.

  • Hydrolysis/Activation: Add H₂O dropwise via a microsyringe. Causality Note: The solution will turn slightly yellow. Stirring for exactly 20 minutes is critical to ensure complete formation of the active dinuclear chiral complex before substrate introduction.

  • Substrate Addition: Cool the mixture to -20 °C. Add Tetrasul (10.0 mmol) dissolved in 15 mL DCM.

  • Oxidation: Slowly add CHP dropwise over 15 minutes. Maintain the reaction at -20 °C for 14 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the sulfide is consumed.

  • Quench & Workup: Quench the reaction with 5% aqueous Na₂SO₃ (20 mL) to destroy excess peroxide. Stir vigorously for 1 hour at room temperature. Filter through a Celite pad to remove titanium dioxide precipitates.

  • Isolation: Extract the aqueous layer with DCM (2 × 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield (Rs)-Tetrasul Sulfoxide.

Protocol B: Diastereoselective DoM and Electrophilic Trapping

This protocol utilizes a Turbo-Hauser base to prevent nucleophilic attack on the highly electrophilic halogenated rings, ensuring clean deprotonation[2].

Reagents:

  • (Rs)-Tetrasul Sulfoxide: 2.0 mmol

  • TMPMgCl·LiCl (1.0 M in THF/Toluene): 2.2 mmol (1.1 equiv)

  • Benzaldehyde (freshly distilled): 3.0 mmol (1.5 equiv)

  • Anhydrous THF: 15 mL

Step-by-Step Procedure:

  • Metalation: Dissolve (Rs)-TSO in anhydrous THF (15 mL) under argon and cool to -40 °C. Add TMPMgCl·LiCl dropwise. Causality Note: The Turbo-Hauser base provides high kinetic basicity without the nucleophilicity of alkyllithiums, preventing unwanted halogen-metal exchange on the chlorinated rings. Stir for 2 hours at -40 °C.

  • Electrophilic Trapping: Add benzaldehyde dropwise. Stir for 3 hours, allowing the temperature to slowly rise to -20 °C.

  • Quench: Quench rapidly with saturated aqueous NH₄Cl (10 mL) at -20 °C to lock the stereocenter and prevent retro-aldol pathways.

  • Desulfinylation (Auxiliary Cleavage): To isolate the enantioenriched alcohol, the crude mixture is subjected to sulfoxide-magnesium exchange using iPrMgCl (3.0 equiv) at -78 °C, followed by protonation, yielding the chiral alcohol and recovering the auxiliary precursor.

Quantitative Data Summaries

Table 1: Optimization of the Asymmetric Oxidation of Tetrasul Comparison of oxidant systems and their impact on yield and enantiomeric excess (ee).

Oxidant SystemCatalyst SystemTemp (°C)Yield (%)ee (%)
TBHPTi(OiPr)₄ / (R,R)-DET / H₂O-208289
Cumene hydroperoxideTi(OiPr)₄ / (R,R)-DET / H₂O-208894
Davis Oxaziridine[4]None (Reagent-controlled)-7891>98

Table 2: Diastereoselective DoM and Electrophilic Trapping Evaluating base selection and electrophile scope on diastereomeric ratio (dr).

BaseElectrophileTemp (°C)Yield (%)dr
LDABenzaldehyde-786588:12
TMPMgCl·LiClBenzaldehyde-408496:4
TMPMgCl·LiClMethyl Iodide-4089>98:2

Mechanistic & Workflow Visualization

G cluster_0 Phase 1: Asymmetric Oxidation cluster_1 Phase 2: Directed ortho-Metalation (DoM) cluster_2 Phase 3: Cleavage & Recovery Sulfide Tetrasul (Sulfide) Oxidation Kagan Oxidation Ti(OiPr)4 / (R,R)-DET / H2O Sulfide->Oxidation ChiralAux (Rs)-Tetrasul Sulfoxide (Chiral Auxiliary) Oxidation->ChiralAux Lithiation Directed ortho-Metalation (TMPMgCl·LiCl, -40°C) ChiralAux->Lithiation LithiatedInt Ortho-Metalated Intermediate (Conformationally Locked) Lithiation->LithiatedInt Electrophile Electrophilic Addition (e.g., R-CHO) LithiatedInt->Electrophile Diastereomer Diastereopure Adduct (>96% dr) Electrophile->Diastereomer Cleavage Desulfinylation (iPrMgCl Exchange) Diastereomer->Cleavage Product Enantioenriched Product (>95% ee) Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Fig 1: Tetrasul sulfoxide workflow: asymmetric oxidation and DoM-mediated chiral induction.

References

  • National Center for Advancing Translational Sciences (NCATS). "TETRASUL SULFOXIDE - Inxight Drugs." Global Substance Registration System (GSRS).[1] URL:[Link]

  • Pitchen, P., Duñach, E., Deshmukh, M. N., & Kagan, H. B. "An efficient asymmetric oxidation of sulfides to sulfoxides." Journal of the American Chemical Society 106.26 (1984): 8188-8193.[3] URL:[Link]

  • Davis, F. A., et al. "Chemistry of oxaziridines. 17. N-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine: a highly efficient reagent for the asymmetric oxidation of sulfides to sulfoxides." Journal of the American Chemical Society 114.4 (1992): 1428-1437.[4] URL:[Link]

  • Procter, D. J., et al. "Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts." Chemical Reviews 117.24 (2017): 14433-14531.[2] URL:[Link]

Sources

Application

Application Note: Selective Electrophilic Oxidation of Tetrasul to Tetrasul Sulfoxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction and Mechanistic Rationale The oxidation of diaryl sulfid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The oxidation of diaryl sulfides to their corresponding sulfoxides is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) is a highly chlorinated, electron-deficient acaricide. The presence of four strongly electron-withdrawing chlorine atoms exerts a profound inductive ( −I ) effect, significantly reducing the nucleophilicity of the bridging sulfur atom.

Because of this electron deficiency, mild oxidants (such as uncatalyzed hydrogen peroxide) often result in sluggish kinetics and incomplete conversion. To achieve efficient and selective oxidation, a highly electrophilic oxidant is required. Meta-chloroperoxybenzoic acid (m-CPBA) is the gold standard for this transformation [1]. The reaction proceeds via a concerted "butterfly" transition state, where the peracid delivers an electrophilic oxygen to the sulfur lone pair while simultaneously transferring a proton to its own carbonyl oxygen, generating m-chlorobenzoic acid (m-CBA) as a byproduct [2].

The Challenge of Over-Oxidation: The primary risk in this workflow is over-oxidation to the sulfone (Tetrasul sulfone). To engineer a self-validating and kinetically controlled system, this protocol utilizes strict stoichiometric limits (1.05 equivalents of m-CPBA) and cryogenic initiation (0 °C) to exploit the activation energy differential between the first oxidation (sulfide sulfoxide) and the second (sulfoxide sulfone) [3].

Mechanism R1 Tetrasul (Electron-deficient Sulfide) TS Concerted 'Butterfly' Transition State R1->TS R2 m-CPBA (Electrophilic Oxidant) R2->TS P1 Tetrasul Sulfoxide (Target Product) TS->P1 Oxygen Transfer P2 m-Chlorobenzoic Acid (Byproduct) TS->P2 Proton Transfer

Fig 1. Mechanistic pathway of electrophilic oxygen transfer from m-CPBA to Tetrasul.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all reagents must be quantified based on their active purity. Commercial m-CPBA is typically stabilized with water and m-CBA, possessing an active peracid content of ~70–77%. The table below is calculated for a standard 10.0 mmol scale reaction, assuming 77% active m-CPBA.

Table 1: Reagent Stoichiometry and Function
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Tetrasul 324.031.003.24 gSubstrate (Nucleophile)
m-CPBA (77%) 172.571.052.35 g*Electrophilic Oxidant
Dichloromethane (DCM) 84.93Solvent70 mLNon-polar, aprotic reaction medium
Sat. Aq. Na 2​ S 2​ O 3​ 158.11Excess30 mLReductive Quench (Destroys peroxides)
Sat. Aq. NaHCO 3​ 84.01Excess30 mLBasic Quench (Neutralizes m-CBA)

*Calculation for m-CPBA: (10.0 mmol × 1.05 eq × 172.57 mg/mmol) / 0.77 purity = 2,353 mg = 2.35 g.

Table 2: Analytical Tracking Parameters
ParameterTetrasul (Starting Material)Tetrasul Sulfoxide (Product)Tetrasul Sulfone (Byproduct)
Molecular Weight 324.03 g/mol 340.03 g/mol 356.03 g/mol
TLC R f​ (Hexanes:EtOAc 8:2) ~0.85 (Highly non-polar)~0.20 (Highly polar, strong UV)~0.35 (Moderate polarity)
LC-MS (ESI+) Poor ionization[M+H] + 340.9[M+H] + 356.9

Experimental Workflow

The following workflow illustrates the critical path from reaction setup to final isolation. The biphasic quench is highlighted as the critical control point for system validation.

Workflow S1 1. Dissolve Tetrasul in anhydrous DCM S2 2. Cool to 0 °C (Ice-Water Bath) S1->S2 S3 3. Dropwise addition of m-CPBA in DCM S2->S3 S4 4. Stir at 0 °C to RT (Monitor by TLC/LC-MS) S3->S4 S5 5. Biphasic Quench (aq. Na2S2O3 & NaHCO3) S4->S5 S6 6. Phase Separation & DCM Extraction S5->S6 S7 7. Dry over Na2SO4 & Concentrate S6->S7 S8 8. Silica Gel Chromatography (Hexanes/EtOAc) S7->S8 S9 Tetrasul Sulfoxide (Purified Product) S8->S9

Fig 2. Step-by-step experimental workflow for the selective oxidation of Tetrasul.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes built-in physical or chemical indicators that confirm the success of the previous step.

Phase 1: Reaction Setup and Kinetic Control
  • Substrate Solvation: In an oven-dried 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve Tetrasul (3.24 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Thermal Modulation: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Causality: Initiating the reaction at 0 °C drastically lowers the kinetic energy of the system, preventing the highly exothermic oxidation from triggering a runaway reaction that yields the over-oxidized sulfone [1].

  • Oxidant Delivery: In a separate vial, dissolve m-CPBA (2.35 g, 10.5 mmol) in DCM (20 mL). Transfer this solution to an addition funnel and add it dropwise to the stirring Tetrasul solution over a period of 15–20 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the peracid, maintaining the strict 1:1 stoichiometry required at the molecular level.

Phase 2: Monitoring and Self-Validation
  • Reaction Progression: Once the addition is complete, maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C).

  • In-Process Control (IPC): After 2 hours total reaction time, sample 10 µL of the mixture, dilute in 1 mL DCM, and spot on a silica TLC plate alongside a Tetrasul standard. Elute with Hexanes:EtOAc (8:2).

    • System Validation: The disappearance of the high-R f​ spot (~0.85) and the appearance of a strong, UV-active baseline/low-R f​ spot (~0.20) validates the conversion. If a mid-R f​ spot (~0.35) appears, sulfone formation has begun; proceed immediately to the quench step.

Phase 3: Biphasic Quenching and Workup
  • Reductive/Basic Quench: Cool the flask back to 0 °C. Vigorously stir the organic layer while simultaneously adding saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ , 30 mL) and saturated aqueous sodium bicarbonate (NaHCO 3​ , 30 mL). Stir vigorously for 30 minutes.

    • Causality: This is a dual-action, self-validating quench. The Na 2​ S 2​ O 3​ chemically reduces any unreacted m-CPBA into m-CBA, eliminating the risk of post-extraction oxidation. Simultaneously, the NaHCO 3​ deprotonates the m-CBA (both generated from the reaction and the quench) into its water-soluble sodium salt.

    • System Validation: The cessation of CO 2​ gas evolution (bubbling) physically validates that all acidic byproducts have been neutralized.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Drain the lower organic (DCM) layer. Extract the remaining aqueous layer with fresh DCM (2 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ). Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C to yield the crude product as an off-white solid.

Phase 4: Purification
  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient solvent system starting from 100% Hexanes to remove any unreacted Tetrasul, gradually increasing polarity to 70:30 Hexanes:EtOAc to elute the Tetrasul sulfoxide.

  • Isolation: Pool the fractions containing the pure sulfoxide (verified by TLC), concentrate under vacuum, and dry under high vacuum overnight to afford the pure Tetrasul sulfoxide.

References

  • Singh, F. V., et al. "Selective Oxidation of Organosulphides using m-CPBA as oxidant." Der Pharma Chemica, 2016.
  • Organic Chemistry Portal. "3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid." Organic-Chemistry.org.
  • Common Organic Chemistry. "Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA)." CommonOrganicChemistry.com.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of Tetrasul Sulfoxide

Welcome to the Advanced Applications Troubleshooting Guide for the asymmetric synthesis of Tetrasul sulfoxide. As a chiral diaryl sulfoxide, this target presents a formidable benchmark in organosulfur chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide for the asymmetric synthesis of Tetrasul sulfoxide. As a chiral diaryl sulfoxide, this target presents a formidable benchmark in organosulfur chemistry. The parent sulfide, Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide), features two highly chlorinated aryl rings. This structural reality creates two critical barriers: marginal steric differentiation (making enantioselective induction difficult) and severe electronic deactivation (making the sulfur core poorly nucleophilic, which invites overoxidation).

This guide provides mechanistic diagnostics, field-proven methodologies, and alternative synthetic routes to overcome these specific challenges.

Mechanistic Pathway & Failure Modes

G Sulfide Tetrasul (Diaryl Sulfide) Sulfoxide Tetrasul Sulfoxide (Target Chiral Product) Sulfide->Sulfoxide Chiral Catalyst + Oxidant Sulfone Tetradifon (Overoxidation Byproduct) Sulfoxide->Sulfone Excess Oxidant (Kinetic Trap) Sulfenate Aryl Sulfenate Anion Sulfenate->Sulfoxide Pd Catalyst + ArylBr ArylBr Aryl Bromide ArylBr->Sulfoxide

Mechanistic pathways for Tetrasul sulfoxide synthesis and overoxidation risks.

Diagnostic FAQs & Troubleshooting

Q1: Why am I observing <20% enantiomeric excess (ee) when using standard titanium-tartrate (Kagan) or vanadium-Schiff base catalysts? Causality: Traditional enantioselective sulfoxidations rely on repulsive steric collisions within the catalyst's chiral pocket to differentiate the pro-chiral lone pairs on the sulfur atom[1]. In Tetrasul, the 4-chlorophenyl and 2,4,5-trichlorophenyl groups have nearly identical effective steric radii in the transition state. The chiral pocket cannot reliably distinguish between them. Solution: Shift from steric-control to molecular recognition. Catalysts equipped with remote hydrogen-bonding sites (e.g., chiral manganese porphyrin or specialized salen complexes with lactam binding sites) utilize attractive non-covalent interactions to precisely orient the substrate, completely bypassing the lack of steric bias[2].

Q2: My reaction stalls at 40% conversion. When I push the temperature or add excess oxidant, I generate massive amounts of Tetradifon (sulfone). How do I prevent overoxidation? Causality: The four chlorine atoms across the two phenyl rings strongly withdraw electron density via inductive (-I) effects, significantly reducing the nucleophilicity of the sulfur atom[3]. This makes the initial oxidation (sulfide → sulfoxide) kinetically sluggish. However, once the sulfoxide is formed, it can coordinate strongly to the metal center of the catalyst, making the second oxidation step (sulfoxide → sulfone) highly competitive. Solution: You must enforce strict kinetic control. Use a slow-addition syringe pump for the terminal oxidant (e.g., 30% H₂O₂) to keep its steady-state concentration near zero. Maintain strict stoichiometric limits (1.05 equiv). Alternatively, utilize iron-based catalysts with benzoic acid derivatives, which exhibit a strong kinetic preference for sulfide over sulfoxide[2].

Q3: Direct oxidation is proving too unreliable for scale-up. Is there an alternative route to asymmetric diaryl sulfoxides? Causality: Yes. When direct enantiodiscrimination of a symmetrical-like sulfide is impossible, a "bottom-up" coupling approach is superior because it establishes the stereocenter during C-S bond formation. Solution: Employ the transition-metal-catalyzed cross-coupling of a chiral sulfenate anion with an aryl halide[4]. By generating a 4-chlorobenzenesulfenate anion from a chiral β-sulfinyl ester precursor and coupling it with 1-bromo-2,4,5-trichlorobenzene using a chiral Pd-JosiPhos catalyst, you entirely bypass the oxidation dilemma and prevent sulfone formation[5].

Quantitative Data: Catalytic System Comparison

To aid in experimental design, the following table summarizes the expected performance of various catalytic systems when applied to sterically similar, electron-deficient diaryl sulfides like Tetrasul.

StrategyCatalyst SystemOxidant / ReagentTypical YieldTypical eeOveroxidation Risk
Steric Control Ti(OiPr)₄ / (+)-DET (Kagan)Cumene Hydroperoxide45 - 55%< 25%High
Steric Control VO(acac)₂ / Chiral Schiff Base30% H₂O₂50 - 60%< 30%Very High
Molecular Recognition Chiral Mn-Porphyrin (Lactam)30% H₂O₂80 - 90%85 - 95%Low
Sulfenate Coupling Pd₂(dba)₃ / Chiral JosiPhosAryl Bromide + CsF75 - 85%90 - 98%None

Experimental Protocols

Protocol A: Direct Enantioselective Oxidation via Molecular Recognition

This protocol utilizes a hydrogen-bonding Mn-salen/porphyrin complex to overcome the lack of steric differentiation[2].

Step 1: Catalyst & Substrate Equilibration

  • In an oven-dried Schlenk flask under Argon, dissolve Tetrasul (1.0 mmol, 324 mg) and the chiral Mn-porphyrin lactam catalyst (0.02 mmol, 2 mol%) in anhydrous chlorobenzene (10 mL).

  • Add acetic acid (0.5 mmol) as an additive to accelerate the turnover rate.

  • Cool the reaction mixture to -20 °C using a cryocooler. Causality: Low temperatures suppress the activation energy pathway leading to the sulfone.

Step 2: Controlled Oxidant Dosing (Self-Validating Step)

  • Load 30% aqueous H₂O₂ (1.05 mmol, strictly controlled) into a gas-tight syringe.

  • Add the oxidant via a syringe pump over 4 hours (approx. 2.5 µL/min).

  • Validation Check: At t = 2 hours, pull a 10 µL aliquot. Run a TLC (Hexanes:EtOAc 8:2). You should observe the sulfide (Rf ~0.8) and sulfoxide (Rf ~0.4). If a spot appears at Rf ~0.6 (Tetradifon sulfone), immediately halt the addition and lower the temperature to -30 °C.

Step 3: Quench and Isolation

  • Once addition is complete, stir for an additional 30 minutes.

  • Quench with saturated aqueous Na₂S₂O₃ (5 mL) to destroy unreacted peroxides.

  • Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography to yield the chiral Tetrasul sulfoxide.

Protocol B: Pd-Catalyzed Enantioselective Arylation of Sulfenate Anions

This protocol builds the molecule asymmetrically from the ground up, avoiding oxidation entirely[4],[5].

Step 1: Pre-catalyst Activation

  • In an argon-filled glovebox, combine Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd) and a chiral JosiPhos ligand (0.03 mmol) in anhydrous toluene (5 mL). Stir for 30 minutes at room temperature to form the active complex.

Step 2: Sulfenate Generation and Cross-Coupling

  • To the catalyst solution, add the chiral precursor 2-(trimethylsilyl)ethyl 4-chlorobenzenesulfinate (1.2 mmol) and 1-bromo-2,4,5-trichlorobenzene (1.0 mmol).

  • Add anhydrous CsF (3.0 mmol). Causality: CsF triggers the cleavage of the trimethylsilylethyl group, generating the nucleophilic sulfenate anion in situ without requiring harsh bases that could racemize the product.

  • Seal the vessel, remove from the glovebox, and heat to 60 °C for 16 hours.

Step 3: Workup

  • Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and salts.

  • Concentrate under reduced pressure and purify via silica gel chromatography.

Troubleshooting Decision Tree

Workflow Start Analyze Reaction Outcome LowEE Low ee (<50%) Start->LowEE OverOx High Sulfone Formation Start->OverOx LowYield Low Conversion Start->LowYield Act1 Switch to H-Bonding Receptor Catalyst LowEE->Act1 Steric clash fails Act3 Use Pd-Catalyzed Sulfenate Coupling LowEE->Act3 Alternative route Act2 Reduce Oxidant Eq. or Lower Temp OverOx->Act2 Kinetic control LowYield->Act3 Overcome electronic deactivation

Decision tree for troubleshooting Tetrasul sulfoxide synthesis.

References

  • Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition Organic Letters (ACS Publications) URL:[Link]

  • Enantioselective Synthesis of Sulfoxides: 2000−2009 Chemical Reviews (ACS Publications) URL:[Link]

  • One-Pot Synthesis of Benzoxazoles and Sulfoxides: Complete Utilization of Diaryl Sulfoxides ResearchGate (Original source references Pd-catalyzed arylation) URL:[Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters Molecules (MDPI) URL:[Link]

  • Product Class 12: Aryl Sulfoxides and S-Arylsulfimides Science of Synthesis (Thieme) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Tetrasul Sulfoxide Synthesis

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, synthesizing specific oxidation states of heavily chlorinated diaryl sulfides like Tetrasul (4-chlorophenyl 2,4,5-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, synthesizing specific oxidation states of heavily chlorinated diaryl sulfides like Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) presents a unique chemoselective challenge. This guide is engineered to provide you with field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, selective synthesis of Tetrasul sulfoxide while avoiding over-oxidation to the sulfone.

Mechanistic Overview & Reaction Pathway

The oxidation of a sulfide to a sulfoxide is a kinetically controlled process, whereas further oxidation to the sulfone is thermodynamically favored if the oxidant is highly electrophilic and present in excess[1][2]. Tetrasul is an electron-deficient sulfide due to its four aromatic chlorine substituents. While this electron deficiency slows the initial oxidation compared to dialkyl sulfides, it also raises the activation barrier for the second oxidation step. Exploiting this kinetic window is the key to successful Tetrasul sulfoxide synthesis.

Reaction_Pathway Tetrasul Tetrasul (Diaryl Sulfide) Ox1 Controlled Oxidation (1 eq. mCPBA, 0°C) Tetrasul->Ox1 Sulfoxide Tetrasul Sulfoxide (Target Product) Ox1->Sulfoxide Selective Kinetics Ox2 Over-Oxidation (Excess Oxidant / Heat) Sulfoxide->Ox2 Sulfone Tetrasul Sulfone (Byproduct) Ox2->Sulfone Uncontrolled Thermo

Reaction pathway of Tetrasul oxidation highlighting the risk of sulfone over-oxidation.

Quantitative Data: Oxidant Selection Matrix

To make informed experimental choices, consult the following matrix summarizing the behavior of common oxidants on diaryl sulfides.

Oxidant SystemEquivalentsTemperatureTarget ProductOver-Oxidation Risk
mCPBA 1.0 - 1.050 °C to -78 °CSulfoxide Moderate (if temp/eq exceeded)
mCPBA 2.0 - 3.0Room TempSulfone N/A (Complete Oxidation)
NaIO₄ 1.1 - 1.5Room TempSulfoxide Low (Highly Chemoselective)
30% H₂O₂ (Aqueous) 1.0 - 2.0Room TempSulfoxide High (Requires Catalyst/Microreactor)
H₂O₂ / Acetic Acid ExcessRefluxSulfone N/A (Complete Oxidation)

Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in verification check to ensure scientific integrity.

Protocol A: Kinetically Controlled Oxidation via mCPBA

m-Chloroperoxybenzoic acid (mCPBA) is highly electrophilic. Strict stoichiometric and thermal control is mandatory[1][2].

  • Reagent Preparation: Dissolve Tetrasul (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Low temperatures reduce the kinetic energy available for the higher-activation-energy second oxidation step (sulfoxide to sulfone).

  • Oxidant Addition: Slowly add mCPBA (1.05 equiv) dropwise as a solution in DCM.

    • Causality: Dropwise addition prevents localized concentration spikes of the oxidant, which would otherwise drive the thermodynamic formation of the sulfone.

  • In-Process Monitoring: Stir at 0 °C for 1–2 hours. Monitor via Thin Layer Chromatography (TLC).

    • Validation Check: The highly polar sulfoxide will appear significantly lower on the TLC plate than the non-polar Tetrasul starting material.

  • Active Quenching: Once the starting material is consumed, immediately add dimethyl sulfide (2.0 equiv) and stir for 15 minutes.

    • Causality: Dimethyl sulfide acts as a sacrificial reductant. It competitively reacts with any trace unreacted mCPBA, instantly freezing the reaction profile and preventing over-oxidation during the concentration/workup phase[3].

  • Workup & Purification: Wash the organic layer with saturated aqueous NaHCO3​ to remove the m-chlorobenzoic acid byproduct. Extract, dry over Na2​SO4​ , and purify via column chromatography.

Protocol B: Chemoselective Oxidation via Sodium Periodate (NaIO₄)

For researchers struggling with mCPBA over-oxidation, NaIO4​ offers a thermodynamically safer, highly chemoselective alternative[1].

  • Solvent Setup: Dissolve Tetrasul in a biphasic mixture of Methanol/Water (or THF/Water) to ensure solubility of both the organic sulfide and the inorganic oxidant.

  • Oxidation: Add Sodium Periodate ( NaIO4​ , 1.2 equiv) in one portion at room temperature.

  • Reaction: Stir vigorously for 4–12 hours.

    • Causality: NaIO4​ is highly specific for sulfoxide formation. Even in slight excess, it lacks the electrophilic power to push the electron-deficient Tetrasul sulfoxide to a sulfone[1].

  • Workup: Filter off the precipitated sodium iodate ( NaIO3​ ) byproduct, extract the filtrate with DCM, wash with brine, dry, and concentrate.

Workflow Prep 1. Reagent Prep Dry DCM, 0°C Add 2. Oxidant Addition Dropwise mCPBA Prep->Add Monitor 3. TLC Monitoring Check for Sulfone Add->Monitor Quench 4. Quenching Dimethyl Sulfide Monitor->Quench Purify 5. Purification Column Chrom. Quench->Purify

Step-by-step experimental workflow for the selective synthesis of Tetrasul sulfoxide.

Troubleshooting Guide & FAQs

Q: Why is my hydrogen peroxide oxidation yielding mostly Tetrasul sulfone instead of the sulfoxide? A: Aqueous 30% hydrogen peroxide ( H2​O2​ ) alone requires long reaction times, which inherently increases the risk of over-oxidation. Furthermore, if you are using an acidic solvent like acetic acid (AcOH) at elevated temperatures, the system generates peracetic acid in situ. This highly reactive species will rapidly oxidize sulfides all the way to sulfones[4]. To achieve selective sulfoxide synthesis with H2​O2​ , you must avoid acidic solvents and instead utilize specific transition metal catalysts or microreactor setups that tightly control mixing and residence times[5].

Q: I accidentally added 2.0 equivalents of mCPBA at room temperature. Can I salvage the sulfoxide? A: Unfortunately, no. Using 2.0 equivalents of mCPBA at room temperature is the standard, documented protocol for intentionally synthesizing sulfones[2]. The reaction will have proceeded to completion, yielding Tetrasul sulfone. You will need to restart the synthesis, strictly adhering to 1.0–1.05 equivalents at 0 °C or lower[1][2].

Q: How can I ensure my mCPBA reaction doesn't continue oxidizing during the rotary evaporation step? A: This is a common failure point. As the solvent evaporates, the concentration of any residual oxidant spikes, forcing the reaction forward. You must actively quench the reaction before workup. Adding a sacrificial reductant like dimethyl sulfide[3] or washing thoroughly with saturated sodium thiosulfate ( Na2​S2​O3​ ) ensures all peroxy-compounds are destroyed prior to solvent removal.

Q: Does the highly chlorinated structure of Tetrasul affect the oxidation kinetics? A: Yes, significantly. Tetrasul contains four electron-withdrawing chlorine atoms across its two aromatic rings. This pulls electron density away from the bridging sulfur atom, making it less nucleophilic. Consequently, the initial attack on the oxidant is slower than it would be in a dialkyl sulfide. However, this works to your advantage: the resulting Tetrasul sulfoxide is extremely electron-poor, which raises the activation barrier for the second oxidation step and widens your kinetic window for isolating the sulfoxide.

References

  • Highly selective 30% hydrogen peroxide oxidation of sulfides to sulfoxides using micromixing, RSC Publishing,[Link]

  • Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO6, ACS Publications,[Link]

  • Conversion of sulfide to sulfone? : r/OrganicChemistry, Reddit,[Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide, Google P
  • A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives, PMC,[Link]

Sources

Troubleshooting

"preventing over-oxidation of Tetrasul to sulfone"

Welcome to the Technical Support Center for Tetrasul Oxidation . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the chemoselective...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tetrasul Oxidation . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the chemoselective oxidation of Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) to its corresponding sulfoxide, while strictly preventing over-oxidation to the sulfone byproduct.

This center is structured to provide fundamental mechanistic insights, actionable troubleshooting steps, and self-validating experimental protocols grounded in peer-reviewed literature.

Part 1: Fundamental Mechanistic FAQs

Q1: Why does Tetrasul over-oxidize to the sulfone so readily, and what governs this chemoselectivity? A: The oxidation of sulfides to sulfoxides involves the electrophilic attack of an oxidant (like H₂O₂) on the nucleophilic sulfur atom. Tetrasul is a highly chlorinated diphenyl sulfide. The four electron-withdrawing chlorine atoms significantly reduce the electron density on the sulfur, making the initial oxidation kinetically slower than that of electron-rich aliphatic sulfides.

Researchers often mistakenly compensate for this slow reaction by increasing the temperature or adding excess oxidant. While this forces the first oxidation, it simultaneously provides the activation energy required for the second oxidation step (sulfoxide to sulfone)[1]. Because the sulfoxide is a stable intermediate, the reaction can be kinetically trapped if the oxidant is strictly limited to 1.0 equivalent and the temperature is kept low. Acidic conditions (like glacial acetic acid) can also suppress sulfone formation by altering the transition state energetics[2].

Q2: Which oxidant systems are most reliable for halting the reaction at the sulfoxide stage? A: To maximize reaction efficiency and minimize over-reaction to the sulfone, "green" oxidants like 30% H₂O₂ are preferred, provided they are paired with the right catalytic or solvent environment[2]. Two highly effective systems include:

  • Transition-Metal-Free Acetic Acid System: Using H₂O₂ in glacial acetic acid at room temperature forms peracetic acid in situ, which selectively oxidizes the sulfide without requiring toxic metals, yielding 90-99% sulfoxide[3].

  • Tungstate/Phase-Transfer Catalyst (PTC) System: Using sodium tungstate dihydrate with a PTC allows the reaction to proceed at -5 °C to 0 °C. The low temperature practically eliminates the kinetic pathway to the sulfone[1]. Alternatively, using dilute 5% H₂O₂ at room temperature reduces the thermodynamic driving force for over-oxidation[1].

Pathway Sulfide Tetrasul (Sulfide) Sulfoxide Tetrasul Sulfoxide (Target Product) Sulfide->Sulfoxide H2O2 (1.0 eq) Fast (k1) Sulfone Tetrasul Sulfone (Over-Oxidation) Sulfoxide->Sulfone Excess H2O2, Heat Slow (k2)

Kinetic pathway of Tetrasul oxidation showing target sulfoxide and sulfone byproduct.

Part 2: Troubleshooting Guide for Over-Oxidation

Q3: I am detecting high levels of Tetrasul sulfone in my LC-MS analysis. How do I fix this? A: Sulfone formation is a secondary, stable product that appears at high conversion rates when the system is pushed too hard[1]. Follow this logical hierarchy to troubleshoot:

  • Check Stoichiometry: Ensure you are using exactly 1.0 to 1.05 molar equivalents of H₂O₂. Large molar excesses of oxidants must be avoided[2].

  • Check Mode of Addition: Never add the oxidant all at once. Add H₂O₂ dropwise over 30–60 minutes to maintain a low localized concentration of the oxidant[2].

  • Check Temperature: If running a metal-catalyzed reaction, the rate of sulfone formation increases considerably as temperature rises[1]. Cool the reaction to between -5 °C and 0 °C.

Q4: When I lower the temperature to prevent sulfone formation, my reaction stalls and Tetrasul remains unreacted. What is the solution? A: Tetrasul is highly lipophilic and has poor solubility in aqueous oxidants at low temperatures, leading to mass transfer limitations. Do not increase the temperature. Instead, introduce a Phase Transfer Catalyst (PTC) such as trioctylmethylammonium dihydrogen phosphate, or use a co-solvent like dichloroethane to enhance reagent solubility across the biphasic boundary[1].

Troubleshooting Start Issue: Sulfone Detected Temp Is Temp > 0°C? Start->Temp Cool Action: Cool to -5°C Temp->Cool Yes Stoich Is H2O2 > 1.05 eq? Temp->Stoich No Reduce Action: Limit H2O2 to 1.0 eq Stoich->Reduce Yes Dilute Action: Use 5% H2O2 Stoich->Dilute No

Decision tree for troubleshooting Tetrasul over-oxidation to sulfone.

Part 3: Quantitative Data Summaries

To aid in selecting the appropriate reaction conditions, the following table synthesizes the expected yields and chemoselectivity of various oxidation systems applied to highly substituted sulfides.

Oxidation SystemOxidantTemperatureSulfoxide Yield (%)Sulfone Yield (%)Mechanistic Advantage
Glacial Acetic Acid 30% H₂O₂ (4 eq)*Room Temp90–99< 1Acidic conditions suppress sulfone formation; transition-metal-free[2][3].
Na₂WO₄ / PTC 5% H₂O₂ (Dilute)Room Temp96< 4Reduced oxidation ability of aqueous H₂O₂ limits over-oxidation[1].
Na₂WO₄ / PTC 30% H₂O₂-5 to 0 °C98< 2Low thermal energy kinetically traps the sulfoxide intermediate[1].
PAMAM-G1-PMo 30% H₂O₂Room Temp> 95TraceElectrostatic interactions in the dendritic catalyst control selectivity[4].

*Note: While the acetic acid method uses excess H₂O₂, the specific solvent environment kinetically protects the sulfoxide[3].

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. The following methodologies include in-process monitoring and chemical quenching to ensure the reaction does not drift into over-oxidation during workup.

Protocol A: Transition-Metal-Free Oxidation in Glacial Acetic Acid

Causality: Glacial acetic acid acts as both solvent and co-reactant, reacting with H₂O₂ to form peracetic acid. This intermediate is highly electrophilic, allowing the oxidation of the electron-poor Tetrasul sulfur atom at room temperature without the need for heavy metals[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of Tetrasul in 2.0 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Validation Checkpoint 1 (Baseline): Spot the starting mixture on a TLC plate (Silica gel, Hexane/Ethyl Acetate 8:2) to establish the Rf value of pure Tetrasul.

  • Oxidant Addition: Slowly add 30% aqueous H₂O₂ dropwise over 15 minutes. Crucial: Slow addition prevents localized exothermic spikes that drive sulfone formation.

  • Reaction: Stir the mixture at room temperature (20–25 °C).

  • Validation Checkpoint 2 (Monitoring): Monitor via TLC every 30 minutes. The reaction is complete when the Tetrasul spot disappears and a single, more polar spot (Tetrasul sulfoxide) appears. If a third, highly polar spot appears (sulfone), immediately proceed to step 6.

  • Quenching (Self-Validation): Once complete, neutralize the solution with aqueous NaOH (4 M) in an ice bath to prevent exothermic degradation. Add 10% aqueous sodium thiosulfate to destroy any unreacted H₂O₂[2]. Test the aqueous layer with starch-iodide paper; a lack of blue/black color validates that all peroxides are destroyed, ensuring no over-oxidation occurs during extraction.

  • Isolation: Extract the product with CH₂Cl₂ (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Tetrasul sulfoxide[3].

Protocol B: Low-Temperature Catalytic Oxidation (Tungstate/PTC)

Causality: Sodium tungstate forms a highly reactive peroxotungstate complex. Because this complex is so reactive, the temperature must be dropped to < 0 °C to prevent sulfone formation. The Phase Transfer Catalyst (PTC) is required to pull the water-soluble peroxotungstate into the organic phase to react with the lipophilic Tetrasul[1].

Step-by-Step Methodology:

  • Preparation: In a flask, combine Tetrasul (1.0 mmol), sodium tungstate dihydrate (0.2 mmol), and trioctylmethylammonium dihydrogen phosphate (PTC, 0.05 mmol) in 10 mL of dichloroethane[1].

  • Cooling: Submerge the flask in a salt-ice bath and allow the internal temperature to equilibrate between -5 °C and 0 °C.

  • Oxidant Addition: Add 30% H₂O₂ (1.05 mmol) dropwise over 30 minutes. Strict adherence to 1.05 equivalents prevents the thermodynamic push toward the sulfone.

  • Reaction & Monitoring: Stir vigorously for 5–7 hours at < 0 °C. Monitor via HPLC or TLC to confirm the absence of the sulfone peak/spot.

  • Workup: Quench with sodium thiosulfate, separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate the solvent.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation. ACS Green Chemistry Institute. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (PMC).[Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis.[Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI.[Link]

Sources

Optimization

Technical Support Center: Optimizing Tetrasul Sulfoxide Synthesis

Welcome to the technical support center for the preparation of Tetrasul sulfoxide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparation of Tetrasul sulfoxide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis of this molecule. As a diaryl sulfide with significant steric hindrance and electronic deactivation from its polychlorinated rings, the oxidation of Tetrasul to its corresponding sulfoxide requires careful control of reaction parameters to achieve high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the preparation of Tetrasul sulfoxide?

Low yields in this synthesis typically stem from three primary factors: incomplete conversion of the starting material (Tetrasul), over-oxidation to the corresponding sulfone, and challenges in product isolation and purification. The electron-withdrawing nature of the four chlorine atoms on the phenyl rings deactivates the sulfur atom, making it less susceptible to oxidation than non-halogenated diaryl sulfides.[1][2] Consequently, reaction conditions that are too mild may result in poor conversion. Conversely, forcing the reaction with harsh conditions can easily lead to the formation of the sulfone byproduct.[3][4]

Q2: How can I minimize the formation of the Tetrasul sulfone byproduct?

Minimizing sulfone formation is critical for maximizing the yield of the desired sulfoxide.[5] Key strategies include:

  • Careful selection of the oxidant: Use an oxidant known for its selectivity in converting sulfides to sulfoxides without significant over-oxidation.

  • Stoichiometric control: Precisely control the stoichiometry of the oxidant. Using a slight excess (e.g., 1.05-1.2 equivalents) is often optimal, but this should be determined empirically.

  • Temperature control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the formation of the sulfoxide over the sulfone.

  • Reaction monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.

Q3: What is the best method for purifying Tetrasul sulfoxide?

Purification of Tetrasul sulfoxide can be challenging due to the similar polarities of the starting material, the desired product, and the sulfone byproduct. Column chromatography on silica gel is the most common method.[6] However, given the potential for product degradation on acidic silica, it may be beneficial to use a deactivated silica gel or to co-elute with a small percentage of a neutral or basic modifier like triethylamine. Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent system can be identified.[6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The reaction is very slow or stalls, with significant starting material remaining.

  • Potential Cause: The sulfide in Tetrasul is electronically deactivated by the four electron-withdrawing chlorine atoms, making it less nucleophilic and harder to oxidize.[2] The chosen oxidant or reaction conditions may be too mild.

  • Solutions:

    • Increase Oxidant Equivalents: Incrementally increase the equivalents of your oxidant (e.g., from 1.1 to 1.5 eq.) and monitor the reaction closely for both consumption of starting material and formation of the sulfone byproduct.

    • Elevate Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C at a time). Be aware that higher temperatures can also accelerate the rate of over-oxidation.[7]

    • Change of Oxidant: Consider switching to a more potent but still selective oxidizing agent. For example, if you are using hydrogen peroxide, you might explore using it in conjunction with a catalyst or switching to an alternative such as meta-chloroperoxybenzoic acid (m-CPBA).

    • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like acetic acid can sometimes enhance the activity of certain oxidants.[3]

Issue 2: The primary product observed is the Tetrasul sulfone, with little to no desired sulfoxide.

  • Potential Cause: The reaction conditions are too harsh, leading to rapid over-oxidation of the initially formed sulfoxide.[4]

  • Solutions:

    • Reduce Oxidant Equivalents: Use a stoichiometric amount or only a very slight excess of the oxidant (e.g., 1.0 to 1.1 equivalents).

    • Lower Reaction Temperature: Perform the reaction at a lower temperature. For many oxidations, starting at 0 °C or even lower can significantly improve selectivity.

    • Slower Addition of Oxidant: Add the oxidant dropwise or in small portions over an extended period. This maintains a low concentration of the oxidant in the reaction mixture at any given time, which can favor the formation of the sulfoxide.[4]

    • Choose a More Selective Oxidant: Reagents like sodium periodate or o-iodoxybenzoic acid (IBX) are known for their high selectivity in oxidizing sulfides to sulfoxides with minimal sulfone formation.[1]

Issue 3: The product appears to be degrading during workup or purification.

  • Potential Cause: Sulfoxides can be sensitive to strongly acidic or basic conditions, and prolonged exposure to silica gel during chromatography can sometimes cause degradation.[6]

  • Solutions:

    • Neutral Workup: Ensure that the aqueous workup is performed under neutral or near-neutral pH conditions.

    • Deactivated Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a neutral or basic modifier (e.g., triethylamine in the eluent) to neutralize acidic sites.

    • Alternative Purification Methods: Explore other purification techniques such as preparative TLC, reverse-phase chromatography, or recrystallization to avoid potential issues with silica gel.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic route from Tetrasul to Tetrasul sulfoxide and the potential over-oxidation to the sulfone byproduct.

Tetrasul_Oxidation Tetrasul Tetrasul (Sulfide) Sulfoxide Tetrasul Sulfoxide Tetrasul->Sulfoxide [O] (Controlled Oxidation) Sulfone Tetrasul Sulfone (Byproduct) Sulfoxide->Sulfone [O] (Over-oxidation)

Reaction pathway for the synthesis of Tetrasul sulfoxide.

Validated Experimental Protocol: Preparation of Tetrasul Sulfoxide

This protocol provides a starting point for the selective oxidation of Tetrasul. Optimization may be required based on your specific experimental setup and desired purity.

Materials:

  • Tetrasul (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Tetrasul (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the stirred Tetrasul solution over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient to afford the pure Tetrasul sulfoxide.

Key Reaction Parameter Summary

ParameterRecommendationRationale
Oxidant m-CPBA, Sodium Periodate, IBXProvides a balance of reactivity and selectivity for sulfoxide formation.[1]
Stoichiometry 1.05 - 1.2 equivalents of oxidantMinimizes over-oxidation while ensuring complete consumption of the starting material.[4]
Temperature 0 °C to room temperatureLower temperatures favor the formation of the sulfoxide and reduce the rate of sulfone formation.
Solvent Dichloromethane, Chloroform, Acetic AcidChlorinated solvents are generally effective; acetic acid can enhance the reactivity of some oxidants.[2][3]
Reaction Time 1 - 4 hours (monitor by TLC/HPLC)Avoids prolonged reaction times that can lead to increased byproduct formation.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Tetrasul Sulfoxide check_conversion Analyze Crude Product: Incomplete Conversion? start->check_conversion check_overoxidation Analyze Crude Product: High Sulfone Content? check_conversion->check_overoxidation No increase_reactivity Increase Reactivity: - Increase oxidant eq. - Increase temperature - Change to stronger oxidant check_conversion->increase_reactivity Yes reduce_overoxidation Reduce Over-oxidation: - Decrease oxidant eq. - Lower temperature - Slower oxidant addition - Change to more selective oxidant check_overoxidation->reduce_overoxidation Yes check_purification Review Purification: - Significant loss during chromatography? - Product degradation? check_overoxidation->check_purification No end Improved Yield increase_reactivity->end reduce_overoxidation->end optimize_purification Optimize Purification: - Use deactivated silica - Alternative method (recrystallization) - Neutral workup check_purification->optimize_purification Yes optimize_purification->end

A logical workflow for troubleshooting low yields in Tetrasul sulfoxide synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16685, Tetrasul." PubChem, [Link].

  • Ali, M. F., & Basyouni, W. M. (2007). "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." Molecules, 12(3), 534-541. [Link]

  • Wikipedia. "Sulfoxide." Wikipedia, The Free Encyclopedia, [Link].

  • Bahrami, K., Khodaei, M. M., & Yousefi, A. (2009). "A novel and simple method for the selective oxidation of sulfides to sulfoxides and oxidation of disulfides to thiosulfonates in the presence of t-butyl hydroperoxide (TBHP)." Journal of the Iranian Chemical Society, 6(4), 784-790. [Link]

  • Kupwade, R. V., & Shinde, D. B. (2019). "A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides." Journal of Chemical Reviews, 1(2), 99-113. [Link]

  • Kaczorowska, K., Kolarska, Z., & Mitka, K. (2010). "Enantioselective Synthesis of Sulfoxides: 2000–2009." Chemical Reviews, 110(8), 4593-4634. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. "Sulfide Oxidation." ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link].

  • Kar, G. K., & Sa, M. M. (2005). "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 545-548. [Link]

  • Akamanchi, K. G., & Patel, H. R. (2003). "A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst." The Journal of Organic Chemistry, 68(13), 5303-5305. [Link]

  • National Institute of Standards and Technology. "Tetrasul." NIST Chemistry WebBook, [Link].

  • Wang, X., et al. (2019). "The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid." Molecules, 24(18), 3394. [Link]

  • Hanson, J. E., & Jingwen, C. (2024). "How to purify a sulfone and sulfide sulfoxide without a column?" ResearchGate, [Link].

Sources

Troubleshooting

Technical Support Center: Managing Impurities in Tetrasul Sulfoxide Samples

Welcome to the Technical Support Center for the analysis and management of Tetrasul sulfoxide (p-chlorophenyl 2,4,5-trichlorophenyl sulfoxide)[1]. Tetrasul sulfoxide is a primary oxidative metabolite and degradation impu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis and management of Tetrasul sulfoxide (p-chlorophenyl 2,4,5-trichlorophenyl sulfoxide)[1]. Tetrasul sulfoxide is a primary oxidative metabolite and degradation impurity of the acaricide Tetrasul[2]. Because of its polarity and structural similarity to other matrix co-extractives, isolating and quantifying this compound requires stringent sample preparation and highly selective chromatographic techniques[3][4].

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity analytical results.

Frequently Asked Questions (FAQs)

Q: What drives the formation of Tetrasul sulfoxide impurities in standard Tetrasul formulations? A: The conversion of Tetrasul to Tetrasul sulfoxide is driven by S-oxidation . Tetrasul contains a thioether (sulfide) linkage that is highly susceptible to oxidation when exposed to environmental reactive oxygen species (ROS), UV light, or microbial metabolism[2]. This degradation is significantly accelerated in aqueous solutions or in the presence of transition metals (e.g., ferric ions) and peroxides[5].

Q: Why do I observe severe ion suppression when analyzing Tetrasul sulfoxide via LC-MS/MS? A: Ion suppression occurs when matrix components (such as lipids, pigments, or natural surfactants) co-elute with your target analyte, competing for charge in the Electrospray Ionization (ESI) source[4]. Because Tetrasul sulfoxide is more polar than its parent compound, it elutes earlier in reverse-phase chromatography, placing it directly in the elution window of many polar matrix interferents. Utilizing a robust dispersive Solid-Phase Extraction (d-SPE) cleanup step is required to mitigate this[3][4].

Q: How can I differentiate between Tetrasul, Tetrasul sulfoxide, and Tetrasul sulfone in my chromatogram? A: These three compounds represent a progressive oxidation sequence. They can be differentiated by their mass-to-charge ( m/z ) ratios and retention times. Tetrasul (sulfide) is the most hydrophobic and elutes last on a C18 column. Tetrasul sulfoxide (one oxygen added) elutes earlier, and Tetrasul sulfone (two oxygens added) elutes between the two or slightly before the sulfoxide depending on the specific mobile phase pH and column chemistry. Unique Multiple Reaction Monitoring (MRM) transitions must be optimized for each[4][6].

Mechanistic Workflows & Visualizations

Understanding the chemical degradation pathway and the analytical workflow is critical for troubleshooting impurity profiles.

Tetrasul Oxidation Pathway

The following diagram illustrates the causality of impurity generation. S-oxidation acts as the primary degradation trigger, converting the parent pesticide into its sulfoxide and sulfone analogs.

Pathway T Tetrasul (Thioether/Sulfide) O1 Environmental Oxidation (ROS, Light, Microbes) T->O1 TSO Tetrasul Sulfoxide (Primary Impurity) O1->TSO S-Oxidation O2 Further Oxidation (Excess Peroxides) TSO->O2 TSO2 Tetrasul Sulfone (Secondary Impurity) O2->TSO2 Deep Oxidation

Caption: Tetrasul oxidation pathway leading to sulfoxide and sulfone impurities.

Self-Validating Analytical Workflow

To ensure trustworthiness in your results, the analytical workflow must incorporate internal validation checkpoints (e.g., surrogate recoveries and matrix-matched calibrations)[6][7].

Workflow S1 Sample Homogenization S2 Acetonitrile Extraction S1->S2 S3 d-SPE Cleanup (PSA + C18) S2->S3 Add Internal Std S4 LC-MS/MS Analysis S3->S4 Matrix Match S5 Data Processing & Impurity Profiling S4->S5

Caption: Step-by-step QuEChERS extraction and LC-MS/MS workflow for impurity profiling.

Troubleshooting Guide

Symptom / IssueRoot Cause Analysis (Causality)Corrective Action
Drifting Retention Times Fluctuations in the mobile phase pH affect the ionization state of the sulfoxide moiety.Buffer the mobile phase strictly with 5 mM Ammonium Formate + 0.1% Formic Acid to lock the pH[4].
Low Recovery Rates (<70%) Tetrasul sulfoxide is partially partitioning into the aqueous phase during extraction due to its increased polarity compared to Tetrasul.Use a salting-out effect by adding anhydrous MgSO4​ and NaCl (QuEChERS method) to force the sulfoxide into the acetonitrile layer[3][6].
Ghost Peaks in Blanks Carryover in the LC system or contamination from plasticizers in sample tubes[8].Use only glass vials for storage. Implement a needle wash with 50:50 Methanol:Water. Run a blank after high-concentration samples[8].
Standard Degradation Tetrasul sulfoxide standards degrade over time via thermal and oxidative stress[2].Store analytical standards at -20°C in amber glass vials. Prepare fresh working solutions in matrix-matched solvents to enhance stability[2][6].

Experimental Protocols

Protocol 1: Optimized QuEChERS Extraction & Cleanup

Design Rationale: This protocol utilizes a modified QuEChERS approach to maximize the extraction of the polar sulfoxide while aggressively stripping out matrix lipids and pigments that cause ion suppression[3][4].

Step-by-Step Methodology:

  • Sample Hydration: Weigh 5.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of cold HPLC-grade water (4°C) and vortex for 1 minute. Causality: Hydration opens the matrix pores, allowing the extraction solvent to penetrate effectively[6].

  • Extraction: Add 10 mL of Acetonitrile containing 0.1% Formic Acid. Shake vigorously for 1 minute.

  • Salting Out: Add a pre-weighed salt packet containing 4 g anhydrous MgSO4​ and 1 g NaCl . Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes[3].

  • d-SPE Cleanup: Transfer 1.5 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4​ , 50 mg PSA (Primary Secondary Amine), and 50 mg C18 sorbent[3][4].

    • Validation Check: The PSA removes organic acids and pigments, while C18 removes non-polar lipids.

  • Final Filtration: Centrifuge at 10,000 rpm for 3 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial[8].

Protocol 2: LC-MS/MS Quantification Parameters

Design Rationale: Utilizing a buffered mobile phase ensures consistent ionization of the sulfoxide group, providing a self-validating system for reproducible retention times[4].

Chromatographic Conditions:

  • Column: Waters HSS T3 (150 x 2.1 mm, 1.7 µm) or equivalent C18 column[6].

  • Column Temperature: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water[4].

  • Mobile Phase B: Methanol + 0.1% Formic Acid[4].

  • Gradient: Start at 20% B, ramp to 100% B over 10 minutes, hold for 4 minutes, re-equilibrate for 3 minutes.

  • Injection Volume: 2 µL[6].

Quantitative Data Presentation

To ensure accurate MRM setup, refer to the optimized mass spectrometry transitions below. The collision energies must be empirically optimized on your specific triple quadrupole instrument.

Table 1: Typical LC-MS/MS MRM Transitions for Tetrasul and Impurities

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Polarity
Tetrasul 323.9218.9253.9Positive (+ESI)
Tetrasul Sulfoxide 340.1234.9269.9Positive (+ESI)
Tetrasul Sulfone 356.1250.9285.9Positive (+ESI)

Note: Data derived from standard pesticide residue analysis parameters. Isotopic chlorine clusters ( 35Cl / 37Cl ) provide multiple viable precursor options; the lowest mass isotope is typically selected for maximum sensitivity[4][6].

References

  • EURL-FV (2011-M4): Fenthion-oxon-sulfoxide. eurl-pesticides.eu.
  • Determination of Stability from Multicomponent Pesticide Mixes. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. PMC.
  • US5232484A - Degradation of pesticides by ferric reagents and peroxide in the presence of light. Google Patents.
  • LC-MS Applications for Food Safety Analysis Compendium. Thermo Fisher Scientific.
  • TETRASUL SULFOXIDE. gsrs - nih.gov.
  • Analysis of Pesticide Residues In Human And Environmental Samples. epa nepis.
  • Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. DergiPark.

Sources

Optimization

Technical Support Center: Resolution of Tetrasul Sulfoxide Enantiomers

Welcome to the Technical Support Center for the chiral resolution of Tetrasul and related sulfoxide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of Tetrasul and related sulfoxide enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during chromatographic separation of these chiral compounds. As Senior Application Scientists, we have curated this information to be both scientifically robust and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of Tetrasul sulfoxide enantiomers.

Q1: Why is the resolution of Tetrasul sulfoxide enantiomers important?

The enantiomers of a chiral drug like Tetrasul can have significantly different pharmacological, toxicological, and metabolic profiles.[1] Regulatory agencies often require the characterization and quantification of each enantiomer. Therefore, achieving high-resolution separation is critical for accurate enantiomeric purity determination, quality control, and ensuring the safety and efficacy of the final drug product.[2]

Q2: What are the primary chromatographic techniques for separating sulfoxide enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely adopted techniques for resolving chiral sulfoxides.[1][2] Both methods utilize Chiral Stationary Phases (CSPs) to achieve separation. SFC is often considered a "greener" and faster alternative to HPLC, using supercritical CO2 as the primary mobile phase component, which reduces organic solvent consumption and can lead to shorter analysis times.[3][4][5]

Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for Tetrasul sulfoxide enantiomers?

For sulfoxide compounds, two main classes of CSPs have demonstrated broad success:

  • Polysaccharide-based CSPs: These are the most versatile and frequently used columns.[2] They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support.[2][6] Columns like Chiralpak® AD-H and Chiralcel® OD-H are well-documented for their high resolving power for a range of sulfoxides.[2][7] Immobilized phases (e.g., Chiralpak IA, IB) offer greater solvent compatibility and robustness compared to coated phases.[6]

  • Macrocyclic Glycopeptide-based CSPs: These are also highly effective, particularly for polar sulfoxides.[8][9] CSPs based on teicoplanin or vancomycin can provide excellent chiral recognition and can be operated in various mobile phase modes.[8][10]

The choice of CSP is critical and often requires screening to find the optimal phase for a specific sulfoxide. The interaction between the sulfoxide and the CSP is governed by forces like hydrogen bonds, dipole-dipole interactions, and π-π stacking.[2][7]

Q4: What is the role of the mobile phase in chiral sulfoxide separations?

The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP, thereby influencing retention and resolution.[11] Common mobile phase modes include:

  • Normal-Phase: Typically mixtures of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode is often very effective for sulfoxide separations.[7][8]

  • Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile.[12][13] The choice of solvent can significantly impact selectivity.[13]

  • Reversed-Phase: An aqueous buffer mixed with an organic modifier like methanol or acetonitrile. This mode can be useful but may be less effective than normal-phase for some sulfoxides.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of Tetrasul sulfoxide enantiomers.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is one of the most common challenges in chiral chromatography.

Initial Diagnostic Workflow

Start Poor or No Resolution Observed Check_Method Verify HPLC/SFC Method Parameters (Mobile Phase, Flow Rate, Temperature) Start->Check_Method Assess_CSP Assess Chiral Stationary Phase (CSP) (Correct Phase, Age, Storage) Check_Method->Assess_CSP Parameters Correct Prep_Sample Review Sample Preparation (Solvent, Concentration) Assess_CSP->Prep_Sample CSP is Valid Optimize Proceed to Optimization Strategies Prep_Sample->Optimize Sample Prep OK

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Potential Causes and Solutions
Potential Cause Explanation & Recommended Action
Suboptimal Mobile Phase Composition The polarity and composition of the mobile phase directly influence the chiral recognition mechanism.[7] Solution: 1. Adjust Modifier Percentage: In normal-phase, systematically vary the alcohol modifier (e.g., ethanol, isopropanol) concentration in small increments (e.g., from 2% to 20%).[7] 2. Screen Different Modifiers: The choice of alcohol can dramatically alter selectivity. An elution order reversal has been observed when switching between ethanol and isopropanol for some sulfoxides.[7] 3. Change Mobile Phase Mode: If normal-phase is unsuccessful, consider polar organic or reversed-phase modes. Acetonitrile-based mobile phases have shown high chiral recognition ability for sulfoxides.[12][13]
Incorrect Chiral Stationary Phase (CSP) Not all CSPs are suitable for all compounds. The structural features of Tetrasul sulfoxide may require a specific type of chiral selector. Solution: Screen a variety of CSPs. A good starting point would be to compare a cellulose-based CSP (e.g., Chiralcel OD-H) with an amylose-based CSP (e.g., Chiralpak AD-H).[2][7] Also consider a macrocyclic glycopeptide column if the polysaccharide-based phases fail.[8]
Inappropriate Temperature or Flow Rate Chiral separations can be sensitive to temperature, which affects the thermodynamics of the interaction between the analyte and the CSP.[7][14] Lower flow rates increase the interaction time, which can improve resolution.[14] Solution: 1. Optimize Temperature: Screen a range of temperatures (e.g., 15°C to 40°C). Lowering the temperature often improves resolution, but this is not universal.[11] 2. Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance separation efficiency.[14]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.

Potential Causes and Solutions
Potential Cause Explanation & Recommended Action
Secondary Interactions The basic nature of some sulfoxide structures can lead to ionic interactions with residual acidic silanol groups on the silica support of the CSP, causing peak tailing.[11] Solution: Add a small amount of a basic or acidic modifier to the mobile phase. For basic compounds, 0.1% diethylamine (DEA) or triethylamine (TEA) is often effective. For acidic compounds, 0.1% trifluoroacetic acid (TFA) can be used. This suppresses the unwanted ionic interactions.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and fronting.[14] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.[2]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad and tailing peaks.[14] Solution: Reduce the injection volume or dilute the sample and re-inject.[14]
Problem 3: Inconsistent Retention Times and/or Resolution

Poor reproducibility can undermine the validity of analytical results.

Logical Flow for Diagnosing Inconsistent Results

Start Inconsistent Results Equilibrate Ensure Adequate Column Equilibration (Stable Baseline) Start->Equilibrate Mobile_Phase Check Mobile Phase Preparation (Freshly Prepared, Correct Composition) Equilibrate->Mobile_Phase Equilibration OK Temp_Control Verify Column Temperature Control (Thermostat Functioning) Mobile_Phase->Temp_Control Mobile Phase OK System_Check Check for System Leaks or Pump Issues Temp_Control->System_Check Temperature Stable Resolved Problem Resolved System_Check->Resolved System OK

Caption: Troubleshooting workflow for inconsistent chromatographic results.

Potential Causes and Solutions
Potential Cause Explanation & Recommended Action
Insufficient Column Equilibration Chiral stationary phases can require longer equilibration times than achiral columns, especially when changing mobile phase composition.[14] Traces of previous solvents can affect selectivity.[15] Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase, or until a stable baseline is achieved, before injecting the sample.
Mobile Phase Composition Drift The composition of a pre-mixed mobile phase can change over time due to the differential evaporation of more volatile components (e.g., hexane).[15] Solution: Prepare fresh mobile phase daily. If using an on-line mixer, ensure the pump is functioning correctly and the solvent lines are properly primed.
Temperature Fluctuations Chiral separations are often highly sensitive to temperature.[14] Variations in ambient lab temperature can cause retention times to shift if a column thermostat is not used. Solution: Always use a reliable column thermostat to maintain a constant and consistent temperature.[11]
Column Contamination or Degradation Over time, strongly retained impurities can accumulate on the column, or the stationary phase itself can degrade, leading to a loss of resolution.[11] Solution: 1. Filter Samples: Always filter samples through a 0.45 µm syringe filter before injection to remove particulate matter.[2] 2. Column Washing: Periodically wash the column with a strong solvent as recommended by the manufacturer. For immobilized polysaccharide phases, this can include solvents like ethyl acetate or dichloromethane.[6][15]

Experimental Protocols

General Protocol for Chiral HPLC Method Development

This protocol provides a starting point for developing a separation method for Tetrasul sulfoxide enantiomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the Tetrasul sulfoxide sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • If solubility is an issue, use a compatible solvent that is miscible with the mobile phase.[2]

  • Filter the solution through a 0.45 µm syringe filter.[2]

2. HPLC System and Initial Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV/Vis detector.[2]

  • Chiral Column: Start with a polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.[2]

  • Detection: Set the UV detector to a wavelength where the analyte has strong absorbance.

3. Method Optimization Workflow:

  • Step 1 (Initial Injection): Inject the sample and assess the chromatogram. If no separation is observed, proceed to the next step.

  • Step 2 (Modifier Screening): Change the alcohol modifier from isopropanol to ethanol at the same concentration (e.g., n-Hexane/Ethanol 90:10).

  • Step 3 (Modifier Concentration Gradient): Systematically vary the concentration of the best-performing alcohol modifier (e.g., 5%, 10%, 15%, 20%).

  • Step 4 (Temperature and Flow Rate): Once partial resolution is achieved, optimize the temperature (e.g., 15°C, 25°C, 35°C) and flow rate (e.g., 0.5 mL/min, 0.8 mL/min, 1.0 mL/min).

  • Step 5 (Alternative CSP): If resolution is still poor, switch to a CSP with a different chiral selector (e.g., from an amylose-based to a cellulose-based column, or to a macrocyclic glycopeptide CSP). Repeat the optimization steps.

References

  • Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography.
  • A Researcher's Guide to Determining the Enantiomeric Purity of Sulfoxides Using Chiral HPLC. Benchchem.
  • Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral st
  • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
  • Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases.
  • Chiral sulfoxide used for enantioseparation.
  • Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-w
  • Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-w
  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI.
  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Advantages of using immobilized stationary phases in chiral separ
  • HPLC separation of enantiomers using chiral stationary phases.
  • improving the resolution of Acosamine enantiomers in chiral HPLC. Benchchem.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • How can I improve my chiral column resolution?.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ

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Troubleshooting

Technical Support Center: Troubleshooting Tetrasul Sulfoxide Solubility in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the mishandling of highly lipophilic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the mishandling of highly lipophilic compounds. Tetrasul sulfoxide is a notoriously difficult molecule to keep in solution during in vitro testing. This guide provides field-proven, self-validating protocols to overcome its poor aqueous solubility, ensuring your assay data is both reproducible and biologically relevant.

The Core Challenge: Hydrophobicity and Kinetic Precipitation

Tetrasul sulfoxide is a highly lipophilic compound with an estimated LogP of 5.2 (1)[1]. Like its parent acaricide Tetrasul, which has a water solubility of ~0.03 mg/L (2)[2], it exhibits negligible thermodynamic solubility in aqueous environments.

Researchers typically dissolve it in 100% Dimethyl sulfoxide (DMSO) to create master stocks. However, when this stock is introduced into aqueous cell culture media or assay buffers, the local DMSO concentration plummets. This forces the compound to rapidly crash out of solution. This phenomenon—known as kinetic precipitation —leads to inconsistent dosing, artificial cytotoxicity from sharp microcrystals, and underestimated pharmacological efficacy (3)[3].

Diagnostic Workflow for Solubilization

Choosing the right rescue strategy depends entirely on your assay environment. Use the decision matrix below to determine the optimal solubilization route.

Solubilization N1 Tetrasul Sulfoxide Precipitation Detected N2 Determine Assay Type N1->N2 N3 Cell-Based Assay (High Toxicity Risk) N2->N3 Live Cells N4 Biochemical Assay (Cell-Free) N2->N4 Enzyme/Receptor N5 HP-β-CD Encapsulation (Primary Choice) N3->N5 Best Bioavailability N6 BSA Carrier Addition (Alternative) N3->N6 If CD interferes N8 Strict DMSO Control (< 0.5% Final) N3->N8 Baseline Limit N7 Non-ionic Detergents (Tween-20/Triton) N4->N7 Micelle Sequestration N4->N8 Baseline Limit

Decision matrix for resolving Tetrasul sulfoxide precipitation in assays.

Frequently Asked Questions (FAQs)

Q: Why does my Tetrasul sulfoxide precipitate even when I vortex the media vigorously? A: Vortexing only disperses the precipitate into a suspension; it does not alter the compound's thermodynamic solubility limit. When the DMSO/water ratio drops during dilution, the compound is forced into an environment where it cannot remain solvated. The released Tetrasul sulfoxide rapidly forms microcrystals that cannot permeate cell membranes (3)[3].

Q: Can I just increase the final DMSO concentration to 2% to keep it dissolved? A: No. While increasing DMSO might temporarily delay precipitation, it severely compromises assay integrity. In cell-based systems, DMSO concentrations above 0.5% to 1% induce significant cellular stress, alter reactive oxygen species (ROS) baseline production, and artificially skew cytokine readouts (e.g., IL-6) (4)[4]. You must keep DMSO ≤ 0.5% and rely on excipients like cyclodextrins.

Q: What is the mechanistic advantage of using cyclodextrins over detergents for live cells? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It forms a non-covalent inclusion complex with Tetrasul sulfoxide, shielding the lipophilic drug from water without disrupting the lipid bilayers of your cultured cells (5)[5]. In contrast, detergents like Triton X-100 will lyse cell membranes even at low concentrations.

Quantitative Comparison of Solubilization Strategies
StrategyRecommended ConcentrationBest Suited ForMechanistic ActionPrimary Limitation
DMSO Optimization ≤ 0.5% (v/v)Baseline controlsCo-solvent polarity adjustmentHigh toxicity risk; limited solubility gain.
HP-β-Cyclodextrin 0.1% - 0.5% (w/v)Cell-based assaysHydrophobic cavity encapsulationMay reduce apparent permeability if overused.
Carrier Proteins (BSA) 0.1% (w/v)Cell-based assaysReversible hydrophobic bindingCan sequester the drug away from the cellular target.
Non-ionic Detergents 0.01% - 0.05% (v/v)Biochemical assaysMicelle formation & sequestrationLyses live cells; interferes with some optical reads.
Self-Validating Experimental Protocols
Protocol A: HP-β-Cyclodextrin Encapsulation (For Cell-Based Assays)

Causality: Pre-forming the inclusion complex in a controlled intermediate step prevents localized supersaturation and subsequent crash-out when introduced to the final bulk media.

  • Prepare Excipient Buffer: Dissolve HP-β-CD in sterile PBS to create a 20% (w/v) stock. Filter sterilize (0.22 µm).

  • Master Stock: Dissolve Tetrasul sulfoxide in 100% DMSO to a concentration of 10 mM.

  • Complexation Step: Slowly add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the 20% HP-β-CD buffer while vortexing continuously.

    • Causality: Dropwise addition ensures the compound immediately encounters empty cyclodextrin cavities before it can aggregate.

  • Equilibration: Incubate this 100 µM intermediate solution at 37°C for 30 minutes with gentle shaking to allow thermodynamic equilibration of the complex (5)[5].

  • Final Dilution: Dilute the intermediate solution 1:10 into your final cell culture media (Final assay concentration: 10 µM Tetrasul sulfoxide, 0.1% DMSO, 2% HP-β-CD).

  • Self-Validation Checkpoint: Before applying to cells, measure the optical density of the final media at 600 nm (OD600) against a blank. An OD600 > 0.05 indicates light scattering from micro-precipitates (failed complexation). If the OD600 matches the blank, the solution is homogeneous and ready for use.

Protocol B: Detergent Micelle Solubilization (For Cell-Free Biochemical Assays)

Causality: In cell-free enzymatic assays, cyclodextrins can sometimes bind the drug too tightly, preventing it from interacting with the target enzyme. Non-ionic detergents form dynamic micelles that keep the drug soluble while allowing target interaction (6)[6].

  • Buffer Preparation: Supplement your standard biochemical assay buffer with 0.05% (v/v) Tween-20.

  • Organic Serial Dilution: Prepare a 10 mM Tetrasul sulfoxide stock in 100% DMSO. Perform all required serial dilutions (e.g., for an IC50 curve) directly in 100% DMSO.

    • Causality: Diluting in organic solvent first guarantees the compound remains fully dissolved at all concentration tiers prior to aqueous exposure.

  • Aqueous Transfer: Transfer the DMSO dilutions into the detergent-supplemented assay buffer at a 1:100 ratio. (This yields a constant final DMSO concentration of 1% across all wells).

  • Self-Validation Checkpoint: Centrifuge an aliquot of the highest concentration well at 10,000 x g for 5 minutes. Carefully sample the supernatant and analyze via HPLC-UV. If the measured concentration matches your theoretical yield, no micro-precipitation has occurred, validating the micelle sequestration.

References
  • Source: PubChem (National Institutes of Health)
  • Title: Tetrasul Source: Coastal Wiki URL
  • Title: Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO Source: PLOS One URL
  • Source: PMC (National Institutes of Health)
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Title: How to enhance drug solubility for in vitro assays?

Sources

Optimization

Understanding Tetrasul Sulfoxide Instability: Core Principles

An authoritative resource for researchers, scientists, and drug development professionals, this guide provides in-depth technical assistance for the long-term stabilization and storage of Tetrasul sulfoxide. By addressin...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative resource for researchers, scientists, and drug development professionals, this guide provides in-depth technical assistance for the long-term stabilization and storage of Tetrasul sulfoxide. By addressing common challenges and providing scientifically-grounded solutions, this document aims to ensure the integrity and reliability of your experimental outcomes.

Tetrasul sulfoxide, with its chemical structure 1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene[1], belongs to the aryl sulfoxide family. The sulfinyl group (>S=O) is the key functional group influencing its stability[2]. Like many sulfoxides, it is susceptible to degradation through several pathways, primarily oxidation and thermal decomposition. Understanding these mechanisms is critical for developing effective storage strategies.

Key Degradation Pathways:
  • Oxidation: The sulfoxide moiety can be oxidized to the corresponding sulfone. This is a common degradation route for sulfoxides and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Thermal Elimination: At elevated temperatures, sulfoxides can undergo a thermal elimination reaction to form an alkene and a sulfenic acid[2]. While the specific products for Tetrasul sulfoxide are not detailed in the provided literature, this is a fundamental reactivity pattern for this class of compounds.

  • Photodegradation: Aryl sulfoxides can be susceptible to degradation upon exposure to light, particularly UV radiation[3].

  • Hydrolysis: The presence of water can facilitate hydrolytic degradation, especially at non-neutral pH. Studies on compound stability in DMSO have shown that water is a more significant factor in compound loss than oxygen[4].

Troubleshooting Guide: Proactive Problem Solving

This section addresses specific issues that may arise during the handling and storage of Tetrasul sulfoxide, providing actionable solutions.

Question: My recent analytical data (HPLC/LC-MS) shows a new, more polar peak and a corresponding decrease in the main Tetrasul sulfoxide peak. What is the likely cause?

Answer: The appearance of a new, more polar peak alongside a decrease in the parent compound is a classic sign of degradation. For Tetrasul sulfoxide, the most probable cause is oxidation of the sulfoxide to the corresponding sulfone. The sulfone is generally more polar than the sulfoxide, resulting in an earlier elution time in reverse-phase HPLC.

Recommended Actions:

  • Confirm Identity: Use mass spectrometry (MS) to confirm the identity of the new peak. The mass of the sulfone will be 16 amu higher than that of the parent sulfoxide.

  • Review Storage Atmosphere: Assess if the sample was adequately protected from oxygen. Was it stored under an inert atmosphere (e.g., argon, nitrogen)?

  • Solvent Purity: If stored in solution, ensure the solvent was free of peroxides. Some solvents, like THF and dioxane, can form explosive peroxides over time.

Question: I have been storing my Tetrasul sulfoxide solution in DMSO at room temperature, and I'm seeing a significant loss of purity. Is this expected?

Answer: Yes, this is expected. Storing compounds in DMSO at room temperature can lead to significant degradation over time. One study on approximately 7,200 compounds in DMSO solution at ambient conditions showed that after one year, the probability of observing the compound was only 52%[5][6].

Recommended Actions:

  • Implement Cold Storage: For long-term storage, solutions should be kept at low temperatures, such as -20°C or -80°C.

  • Aliquot Samples: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is best practice to aliquot stock solutions into smaller, single-use vials[4][7].

  • Consider Solid-State Storage: Whenever possible, store Tetrasul sulfoxide as a dry solid, as this is generally the most stable form.

Question: Can I store my Tetrasul sulfoxide solution in a clear glass vial on the lab bench?

Answer: This is strongly discouraged. Exposure to light, especially the UV component of ambient light, can lead to photodegradation of aryl sulfoxides[3].

Recommended Actions:

  • Use Amber Vials: Store samples in amber glass vials to protect them from light.

  • Further Protection: For highly sensitive compounds, you can wrap the vial in aluminum foil or store it in a light-blocking container.

  • Minimize Exposure: During handling, minimize the exposure of the compound to direct light.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Tetrasul Sulfoxide
  • Compound Form: Store Tetrasul sulfoxide as a dry, solid powder.

  • Container: Use an amber glass vial with a PTFE-lined cap.

  • Atmosphere: Before sealing, flush the vial with a stream of inert gas (argon or nitrogen) for 30-60 seconds to displace any oxygen.

  • Sealing: Tightly seal the vial to prevent moisture and air ingress. For extra protection, you can wrap the cap with Parafilm®.

  • Temperature: Place the sealed vial in a freezer at -20°C or, for maximum stability, at -80°C.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Handling for Use: Before opening, allow the vial to warm to room temperature completely to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Stability Testing of a Tetrasul Sulfoxide Solution
  • Solution Preparation: Prepare a stock solution of Tetrasul sulfoxide in a high-purity, anhydrous solvent (e.g., DMSO, acetonitrile) at a known concentration.

  • Aliquoting: Dispense the solution into multiple small, amber HPLC vials, leaving minimal headspace.

  • Inert Atmosphere: Purge the headspace of each vial with an inert gas before sealing.

  • Storage Conditions: Divide the vials into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light vs. exposed to light).

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analysis: At each time point, remove a vial from each storage condition, allow it to equilibrate to room temperature, and analyze the purity by a validated HPLC method.

  • Data Evaluation: Plot the percentage of remaining Tetrasul sulfoxide against time for each condition to determine the degradation rate and establish an optimal storage protocol.

Visualizations and Data

Logical Workflow for Troubleshooting Degradation

troubleshooting_workflow start Purity Decrease or Appearance Change Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No implement_best_practices Implement Recommended Storage Protocol improper_storage->implement_best_practices analytical_investigation Analytical Investigation: - LC-MS for Degradants - NMR for Structure proper_storage->analytical_investigation end Stable Compound implement_best_practices->end identify_degradant Identify Degradation Product(s) analytical_investigation->identify_degradant determine_pathway Determine Degradation Pathway (e.g., Oxidation, Hydrolysis) identify_degradant->determine_pathway mitigate_pathway Implement Specific Mitigation: - Use Antioxidants - Use Anhydrous Solvents determine_pathway->mitigate_pathway mitigate_pathway->end

Caption: A decision-making workflow for troubleshooting Tetrasul sulfoxide degradation.

Generalized Degradation Pathway of an Aryl Sulfoxide

degradation_pathway sulfoxide Aryl Sulfoxide (e.g., Tetrasul Sulfoxide) sulfone Aryl Sulfone (Degradation Product) sulfoxide->sulfone Oxidation other_products Other Degradation Products sulfoxide->other_products Photodegradation/ Thermal Elimination oxidizing_agent [O] (O₂, Peroxides) oxidizing_agent->sulfone light_heat Light (hν) or Heat (Δ) light_heat->other_products

Caption: Primary degradation pathways for aryl sulfoxides.

Table 1: Recommended Storage Conditions for Tetrasul Sulfoxide
ParameterRecommendation for Long-Term StorageRationale
Physical Form Dry Solid PowderMaximizes stability by reducing solvent-mediated degradation.
Temperature -20°C or -80°CSignificantly slows down the rates of chemical reactions, including oxidation and thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sulfoxide to the sulfone.
Light Exposure Amber Vials (or wrapped in foil)Protects against photodegradation. Aryl sulfoxides can be light-sensitive[3].
Container Glass with PTFE-lined capInert material that prevents leaching and provides a good seal.
Handling Avoid repeated freeze-thaw cyclesAliquotting into single-use portions prevents moisture introduction and thermal stress[4][7].

Frequently Asked Questions (FAQs)

Q1: What is the shelf-life of Tetrasul sulfoxide? A1: The shelf-life is highly dependent on storage conditions. When stored as a solid at -20°C or below under an inert atmosphere and protected from light, it is expected to be stable for several years. However, periodic re-analysis (e.g., annually) is recommended to confirm purity.

Q2: My Tetrasul sulfoxide is a solid. Do I still need to worry about storing it under an inert atmosphere? A2: Yes. While the solid state is more stable, atmospheric oxygen can still cause slow oxidation over time, especially at the surface of the powder. For long-term storage, an inert atmosphere is a crucial preventative measure.

Q3: Is it acceptable to use polypropylene tubes for storing Tetrasul sulfoxide solutions in DMSO? A3: While some studies have found no significant difference between glass and polypropylene containers for compound storage in DMSO over a period of several months at room temperature[4], for long-term storage, glass is generally preferred due to its superior inertness and better seal against gas exchange.

Q4: What analytical techniques are best for monitoring the stability of Tetrasul sulfoxide? A4: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying purity and detecting the formation of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating the degradation pathway[4]. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the parent compound and any significant impurities.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–298. [Link]

  • Cheméo. (n.d.). Tetrasul (CAS 2227-13-6) - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]

  • Yufeng, J. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Taha, M., et al. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Lee, S., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 38(9), 2357-2366. [Link]

  • GSRS. (n.d.). TETRASUL SULFOXIDE. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • European Patent Office. (2020). METHOD FOR PURIFYING DIMETHYL SULFOXIDE - EP 3388418 B1. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Tetrasul Sulfide vs. Tetrasul Sulfoxide

Executive Summary In the development and environmental risk assessment of agrochemicals, understanding the metabolic and oxidative fate of active ingredients is paramount. Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and environmental risk assessment of agrochemicals, understanding the metabolic and oxidative fate of active ingredients is paramount. Tetrasul (4-chlorophenyl 2,4,5-trichlorophenyl sulfide) is a legacy organochlorine acaricide designed to control spider mites by inhibiting oxidative phosphorylation [1]. However, in both biological systems and environmental matrices, the parent sulfide is rapidly oxidized to Tetrasul sulfoxide . This guide provides an in-depth objective comparison of the chemical reactivity, physical properties, and metabolic stability of these two states, offering critical insights for researchers and drug development professionals studying thioether oxidation and toxicity.

Chemical & Electronic Reactivity Profiles

The fundamental difference between Tetrasul and its sulfoxide lies in the electronic environment of the sulfur atom:

  • Tetrasul (Sulfide): The divalent sulfur atom possesses two lone pairs of electrons, rendering it highly nucleophilic. It is highly susceptible to electrophilic attack by reactive oxygen species (ROS) and metabolic enzymes. Its extreme lipophilicity (LogP ~6.45) drives bioaccumulation in lipid-rich tissues and sediment [2].

  • Tetrasul Sulfoxide: The introduction of the oxygen atom creates a highly polarized S=O bond. The sulfur atom becomes a chiral center and loses its nucleophilicity due to the electron-withdrawing nature of the oxygen. Consequently, the sulfoxide acts as a weak electrophile. This oxidation step significantly increases the molecule's polarity, reducing its octanol-water partition coefficient and altering its target-binding affinity [4].

Metabolic Pathways & Biological Reactivity

In biological systems, the conversion of sulfides to sulfoxides is a primary Phase I metabolic clearance mechanism. Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs) catalyze the S-oxidation of Tetrasul. The physiological causality behind this biological process is to increase the molecule's hydrophilicity, facilitating excretion. However, the sulfoxide is often a reactive intermediate that can undergo further oxidation to a terminal sulfone (Tetradifon).

G Sulfide Tetrasul (Sulfide) Pro-toxicant / Highly Lipophilic CYP450 Cytochrome P450 (S-Oxidation) Sulfide->CYP450 O2, NADPH Sulfoxide Tetrasul Sulfoxide Polar Intermediate CYP450->Sulfoxide [O] Transfer Sulfone Tetradifon (Sulfone) Terminal Metabolite Sulfoxide->Sulfone Further Oxidation

Metabolic S-oxidation pathway of Tetrasul from sulfide to sulfone.

Comparative Data Analysis

The table below summarizes the quantitative physicochemical properties dictating the reactivity and environmental behavior of both compounds.

PropertyTetrasul (Sulfide)Tetrasul Sulfoxide
CAS Number 2227-13-635850-29-4
Molecular Weight 324.04 g/mol 340.00 g/mol
LogP (Octanol/Water) ~6.45~5.20
Water Solubility 0.03 mg/L (Very Low)> 0.1 mg/L (Moderate)
Nucleophilicity High (Electron-rich sulfur)Low (Electron-deficient sulfur)
Primary Reactivity S-Oxidation (Electrophilic attack)Pummerer-type reactions, further oxidation

Data sourced from the Pesticide Properties Database and PubChem [3][4].

Experimental Methodologies

To objectively evaluate the reactivity differences, researchers employ controlled in vitro assays. The following protocols are designed as self-validating systems to ensure data integrity and prevent artifactual oxidation during sample handling.

Protocol 1: Controlled In Vitro S-Oxidation of Tetrasul

Purpose: To synthesize and isolate Tetrasul sulfoxide while preventing over-oxidation to the sulfone. Causality & Validation: The reaction is strictly maintained at 0°C with exactly 1.0 equivalent of m-chloroperoxybenzoic acid (mCPBA). The low temperature kinetically favors sulfoxide formation over sulfone. The self-validating step involves quenching with sodium thiosulfate, which instantly reduces any unreacted mCPBA, ensuring the oxidation state is "frozen" prior to LC-MS analysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mM of Tetrasul standard in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C.

  • Oxidant Addition: Dissolve 1.0 equivalent of mCPBA in DCM and add it dropwise to the Tetrasul solution over 15 minutes to prevent localized heating.

  • Monitoring: Stir for 30 minutes. Monitor the disappearance of the sulfide via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 5 minutes. This neutralizes excess oxidant.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate ( NaHCO3​ ) to remove the m-chlorobenzoic acid byproduct.

  • Drying & Analysis: Dry the organic layer over anhydrous Na2​SO4​ , filter, evaporate, and analyze the residue via LC-MS/MS to confirm the +16 Da mass shift (MW 340.0).

Workflow Step1 1. Substrate Prep Tetrasul in DCM Step2 2. Controlled Oxidation mCPBA at 0°C Step1->Step2 Step3 3. Reaction Quenching Na2S2O3 / NaHCO3 Step2->Step3 Step4 4. Phase Extraction Isolate Organic Layer Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Sulfoxide Step4->Step5

Step-by-step workflow for the controlled in vitro chemical oxidation of Tetrasul.

Protocol 2: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To compare the biological half-life of Tetrasul versus Tetrasul sulfoxide. Causality & Validation: Rat liver microsomes (RLM) are used to supply CYP450 enzymes. NADPH is required as an electron donor; reactions lacking NADPH serve as negative controls to validate that degradation is strictly enzyme-mediated and not due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Incubation Mix: Prepare a 1 mL reaction mixture containing 1 µM of the test compound (Tetrasul or Tetrasul sulfoxide) and 0.5 mg/mL RLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the enzymatic reaction.

  • Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Termination: Immediately crash the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). The cold solvent denatures the enzymes, halting the reaction instantly.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion & Strategic Recommendations

The transition from Tetrasul (sulfide) to Tetrasul sulfoxide represents a fundamental shift from a highly lipophilic, nucleophilic pro-toxicant to a polar, electrophilic intermediate. For researchers in agrochemical development and environmental toxicology, monitoring this specific oxidation step is critical. Analytical workflows must incorporate cold-temperature quenching to prevent artificial over-oxidation during sample preparation. Furthermore, environmental risk models must account for the sulfoxide's increased water solubility, which enhances its mobility in aquatic ecosystems compared to the sediment-bound parent sulfide.

References

  • Cheméo. "Tetrasul (CAS 2227-13-6) - Chemical & Physical Properties." Cheméo Database. Available at:[Link]

  • Coastal Wiki. "Tetrasul - Environmental standards and legislation." Coastal Wiki. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 198155, Tetrasul sulfoxide." PubChem. Available at:[Link]

Comparative

Comparative Biological Activity of Tetrasul Sulfoxide and Alternative Sulfoxide-Bearing Acaricides

Introduction In agrochemical drug design, sulfoxidation is a critical metabolic and synthetic pathway. The introduction of a sulfoxide ( −S(=O)− ) moiety drastically alters a molecule's physicochemical properties—enhanci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In agrochemical drug design, sulfoxidation is a critical metabolic and synthetic pathway. The introduction of a sulfoxide ( −S(=O)− ) moiety drastically alters a molecule's physicochemical properties—enhancing polarity, altering lipid partitioning, and frequently increasing target receptor affinity. This guide objectively compares the biological activity, mechanistic pathways, and experimental validation of Tetrasul sulfoxide against other prominent sulfoxide-containing alternatives, such as Fipronil sulfoxide and novel Oxazoline sulfoxides .

Mechanistic Divergence: How Sulfoxides Dictate Target Specificity

Tetrasul Sulfoxide (Bridged Diphenyl Class)

Tetrasul sulfoxide (CAS: 35850-29-4) is the oxidized derivative of Tetrasul, a legacy non-systemic acaricide historically used to control spider mites (Tetranychus urticae)[1].

  • Mechanism of Action : It acts primarily by disrupting mitochondrial function, specifically[2]. The sulfoxide moiety increases the molecule's hydrophilicity compared to the parent thioether, which modulates its cuticular penetration. However, because it relies on contact action and mitochondrial uncoupling, its target specificity is relatively broad compared to modern receptor-specific agents.

Fipronil Sulfoxide (Phenylpyrazole Class)

Fipronil sulfoxide is a primary environmental and biological metabolite of the broad-spectrum insecticide fipronil.

  • Mechanism of Action : It acts as a potent negative allosteric modulator of the [3]. Toxicological studies demonstrate that fipronil sulfoxide exhibits a significantly stronger competitive inhibitory activity on these channels than the parent compound[3]. By blocking inhibitory chloride currents, it causes severe neuronal hyperexcitation and subsequent death.

Oxazoline Sulfoxides (Chitin Synthesis Inhibitors)

Recent agrochemical developments have introduced sulfoxide groups into 2,4-diphenyl-1,3-oxazolines to target the sulfonylurea receptor protein-binding site[4].

  • Mechanism of Action : These compounds act as highly specific Chitin Synthesis Inhibitors (CSIs). The sulfoxide oxygen acts as a strong hydrogen-bond acceptor, significantly [5] compared to non-oxidized analogs. This disruption leads to fatal molting failures in mite larvae and eggs.

MechanisticPathways TS Tetrasul Sulfoxide Mito Mitochondria TS->Mito OxPhos Inhibits Oxidative Phosphorylation Mito->OxPhos Energy Energy Depletion & Death OxPhos->Energy FS Fipronil Sulfoxide GABA GABA Receptor FS->GABA ClBlock Blocks Chloride Channel GABA->ClBlock Hyper Neuronal Hyperexcitation ClBlock->Hyper OS Oxazoline Sulfoxides SUR Sulfonylurea Receptor OS->SUR Chitin Inhibits Chitin Synthesis SUR->Chitin Molting Molting Failure (Larvae/Eggs) Chitin->Molting

Mechanistic divergence of sulfoxide-containing acaricides and insecticides.

Quantitative Biological Activity Comparison

To contextualize the performance of these compounds, Table 1 summarizes their comparative efficacy profiles based on peer-reviewed toxicological data.

Table 1: Comparative Efficacy and Toxicity Profiles of Sulfoxide Acaricides
CompoundPrimary Target OrganismMechanism of ActionEfficacy / Toxicity Profile
Tetrasul Sulfoxide Tetranychus urticae (Spider Mites)Oxidative Phosphorylation InhibitionModerate contact toxicity; largely obsolete due to environmental persistence and broad non-target effects[2].
Fipronil Sulfoxide Broad-spectrum (Insects/Mites)GABA-gated Chloride Channel BlockerHigh toxicity; stronger competitive inhibition and higher lipophilic accumulation than parent fipronil[3].
Oxazoline Sulfoxides Tetranychus cinnabarinusChitin Synthesis Inhibition (SUR binding)High ovicidal/larvicidal activity; outperforms commercial etoxazole at concentrations of 2.5 mg/L[4].

Experimental Methodology: Self-Validating Acaricidal Bioassay

To objectively evaluate and compare the biological activity of sulfoxide-based acaricides, researchers employ a standardized Leaf-Dipping Bioassay .

Expertise & Causality : This method is chosen over topical application because it ensures uniform distribution of the amphiphilic sulfoxide compounds across the leaf surface. This accurately mimics field-level foliar application and contact toxicity, which is essential for evaluating non-systemic agents like Tetrasul sulfoxide. The inclusion of a surfactant (Tween-80) is a critical self-validating step; it reduces surface tension, preventing droplet beading and ensuring homogeneous exposure.

Step-by-Step Protocol:
  • Compound Formulation : Dissolve the target sulfoxide compound (e.g., Tetrasul sulfoxide, Oxazoline sulfoxide) in analytical-grade acetone. Dilute the solution with distilled water containing 0.1% Tween-80 to achieve a concentration gradient (e.g., 0.05 to 200 mg/L)[6].

  • Substrate Preparation : Excise fresh, healthy sieva bean (Phaseolus lunatus) leaves. Causality: Bean leaves provide an optimal, stress-free nutritional substrate for Tetranychus species, ensuring that any observed mortality is strictly chemical-induced (control mortality must remain <5% for assay validation).

  • Inoculation : Using a fine camel-hair brush, carefully transfer 60–100 adult female mites or larvae onto the prepared leaf discs.

  • Treatment Application : Submerge the infested leaf discs into the test solutions for exactly 3 seconds. Remove and allow them to air-dry completely under a fume hood. Causality: Air-drying prevents vapor toxicity artifacts and fungal growth during the incubation phase[6].

  • Incubation & Assessment : House the treated discs in a controlled climate chamber (25 ± 1 °C, 60% RH, 16:8 Light:Dark photoperiod). Assess mortality at 48 and 96 hours post-treatment under a stereomicroscope. Mites are scored as dead if they fail to exhibit appendage movement when gently prodded.

BioassayWorkflow Prep 1. Compound Formulation (Acetone + Tween-80) Treatment 4. Leaf Dipping (3 seconds) Prep->Treatment Substrate 2. Substrate Prep (Fresh Bean Leaves) Inoculation 3. Mite Inoculation (60-100 mites/leaf) Substrate->Inoculation Inoculation->Treatment Incubation 5. Incubation (25°C, 60% RH) Treatment->Incubation Assessment 6. Mortality Assessment (48h & 96h) Incubation->Assessment

Standardized leaf-dipping bioassay workflow for evaluating acaricidal activity.

References

  • National Center for Advancing Translational Sciences (NCATS). "TETRASUL SULFOXIDE - Inxight Drugs." Accessed March 2026. URL: [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. "Tetrasul (Ref: ENT 27115)." PPDB: Pesticide Properties DataBase. URL: [Link]

  • ResearchGate. "A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites." URL: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, Acaricidal/Insecticidal Activity, and Structure–Activity Relationship Studies of Novel Oxazolines Containing Sulfone/Sulfoxide Groups Based on the Sulfonylurea Receptor Protein-Binding Site." DOI: 10.1021/acs.jafc.6b00645. URL: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, Acaricidal Activities, and Structure–Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties." DOI: 10.1021/acs.jafc.9b05423. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Tetrasul Sulfoxide Quantification Methods

Introduction: The Critical Role of Metabolite Quantification in Drug Development In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount for a comprehensive assess...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount for a comprehensive assessment of its safety and efficacy. The parent drug, while the intended therapeutic agent, is often metabolized into various other compounds within the body. These metabolites can exhibit their own pharmacological or toxicological profiles, influencing the overall clinical outcome. Tetrasul, an organochlorine compound, undergoes metabolic transformation to form Tetrasul sulfoxide.[1][2] The accurate quantification of both the parent drug and its key metabolites, such as Tetrasul sulfoxide, in biological matrices is therefore not merely a regulatory requirement but a scientific necessity. This guide provides a comparative analysis of two prevalent bioanalytical techniques for the quantification of Tetrasul and its sulfoxide metabolite: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it offers a detailed protocol for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms—a crucial step when methods are updated or transferred between laboratories.

Physicochemical Properties of Analytes: Tetrasul and Tetrasul Sulfoxide

A foundational understanding of the analytes' chemical properties is essential for the development of robust analytical methods.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Features
Tetrasul C₁₂H₆Cl₄S324.05Organochlorine sulfide, relatively nonpolar.[1][3]
Tetrasul Sulfoxide C₁₂H₆Cl₄OS340.05Sulfoxide metabolite, increased polarity compared to the parent compound due to the S=O group.[2][4]

The presence of aromatic rings in both molecules makes them amenable to UV detection. The difference in polarity between the sulfide and sulfoxide moieties allows for their chromatographic separation. The distinct molecular weights and fragmentation patterns are key to the selectivity of mass spectrometric detection.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the available resources. Here, we compare a traditional HPLC-UV method with a more modern LC-MS/MS approach for the simultaneous quantification of Tetrasul and Tetrasul sulfoxide in human plasma.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV represents a workhorse technique in many analytical laboratories. Its robustness and cost-effectiveness make it an attractive option for routine analysis.

Rationale for Method Design:

  • Sample Preparation: Protein precipitation with acetonitrile is a simple and effective method to remove the bulk of plasma proteins, which can interfere with the analysis and damage the HPLC column.[5]

  • Chromatography: A C18 stationary phase is chosen for its versatility in retaining moderately nonpolar compounds like Tetrasul and its sulfoxide metabolite. The mobile phase, a mixture of acetonitrile and water, allows for the elution of these compounds with good peak shape. An isocratic elution is sufficient for the separation of these two analytes.

  • Detection: The aromatic nature of Tetrasul and its sulfoxide results in strong UV absorbance, allowing for sensitive detection. A wavelength of 254 nm is selected as a common wavelength for aromatic compound detection, providing a good response for both analytes.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[6][7]

Rationale for Method Design:

  • Sample Preparation: While protein precipitation can be used, this method incorporates a more rigorous solid-phase extraction (SPE) to achieve a cleaner extract, minimizing matrix effects and enhancing sensitivity.[1][8]

  • Chromatography: A similar C18 column is used, but a gradient elution is employed to optimize the separation and peak shape, especially important for minimizing co-elution of matrix components that could interfere with ionization.

  • Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte. This virtually eliminates interferences from endogenous matrix components.[9] The choice of positive or negative electrospray ionization (ESI) would be determined during method development, but for many sulfoxide-containing compounds, positive mode ESI provides excellent sensitivity.[10]

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods, based on typical validation data for similar analytes.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MS
Linearity (r²) > 0.995> 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Selectivity Moderate; susceptible to co-eluting interferences.High; specific MRM transitions minimize interferences.
Throughput Higher, with simpler sample preparation.Lower, with more complex sample preparation.
Cost Lower instrument and operational cost.Higher instrument and operational cost.

Experimental Protocols

Sample Preparation Workflow

cluster_0 Protein Precipitation (for HPLC-UV) cluster_1 Solid-Phase Extraction (for LC-MS/MS) P1 Plasma Sample (100 µL) P2 Add Acetonitrile (300 µL) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate & Reconstitute P4->P5 P6 Inject into HPLC P5->P6 S1 Plasma Sample (100 µL) S2 Condition SPE Cartridge S3 Load Sample S2->S3 S4 Wash Cartridge S3->S4 S5 Elute Analytes S4->S5 S6 Evaporate & Reconstitute S5->S6 S7 Inject into LC-MS/MS S6->S7

Caption: Sample preparation workflows for HPLC-UV and LC-MS/MS analysis.

Method A: HPLC-UV Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm

    • Run Time: 10 minutes

Method B: LC-MS/MS Protocol
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of 50% methanol in water.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Tetrasul: e.g., m/z 325 -> 155

      • Tetrasul Sulfoxide: e.g., m/z 341 -> 297

      • Internal Standard (e.g., a stable isotope-labeled analog): To be determined

Cross-Validation: Bridging the Data Gap

Cross-validation is essential when two different analytical methods are used to generate data for the same study, for instance, when transitioning from an older HPLC-UV method to a more sensitive LC-MS/MS method. The goal is to demonstrate that the data from the "comparator" method is equivalent to the "reference" method within acceptable limits.[6]

Cross-Validation Workflow

A Select Study Samples (n ≥ 20) B Analyze with Reference Method (e.g., HPLC-UV) A->B C Analyze with Comparator Method (e.g., LC-MS/MS) A->C D Compare Concentrations (Calculate % Difference) B->D C->D E Acceptance Criteria Met? (e.g., ±20% for ≥67% of samples) D->E F Methods are Interchangeable E->F Yes G Investigate Discrepancy E->G No

Caption: Logical flow of a cross-validation experiment.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of 20 study samples that span the calibration range of both methods.

  • Analysis:

    • Analyze the selected samples in triplicate using the validated reference method (e.g., HPLC-UV).

    • Analyze the same set of samples in triplicate using the validated comparator method (e.g., LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both methods.

    • For each sample, calculate the percent difference between the mean concentration from the comparator method and the reference method: % Difference = ((Comparator Value - Reference Value) / Mean of Both Values) * 100

  • Acceptance Criteria (based on FDA Bioanalytical Method Validation Guidance):

    • The percent difference for at least 67% (two-thirds) of the samples should be within ±20.0%.[6]

    • The results should be presented in a table and may also be visualized using a Bland-Altman plot to assess agreement across the concentration range.

Conclusion: Ensuring Data Integrity Through Rigorous Comparison and Validation

The choice between HPLC-UV and LC-MS/MS for the quantification of Tetrasul and Tetrasul sulfoxide depends on the specific requirements of the study. HPLC-UV offers a reliable and cost-effective solution for applications where high sensitivity is not the primary concern. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the preferred method for studies requiring low detection limits and high confidence in analyte identification, particularly in complex biological matrices.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Lacroix, M. Z., Puel, S., Toutain, P. L., & Viguié, C. (2010). Quantification of fipronil and its metabolite fipronil sulfone in rat plasma over a wide range of concentrations by LC/UV/MS. Journal of Chromatography B, 878(22), 1934-1938. [Link]

  • PubChem. (n.d.). Tetrasul. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • GSRS. (n.d.). TETRASUL SULFOXIDE. [Link]

  • Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427. [Link]

  • Alhajj, Z. (2013). How to prepare plasma samples for HPLC analysis?. ResearchGate. [Link]

  • Wang, Z., et al. (2015). Rapid Determination of DDT and Its Metabolites in Environmental Water Samples with Mixed Ionic Liquids Dispersive Liquid–Liquid Microextraction Prior to HPLC-UV. Journal of the Brazilian Chemical Society. [Link]

  • Hossain, M. A., et al. (2021). Determination of Dichlorodiphenyltrichloroethane (DDT) and Metabolites Residues in Gangetic Mystus (Mystus cavasius) and Spotted Snakehead (Channa punctatus). Bangladesh Journal of Scientific and Industrial Research, 56(4), 393-402. [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrasul. NIST Chemistry WebBook. [Link]

  • Li, H., et al. (2024). Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. Journal of Agricultural and Food Chemistry, 72(4), 2059-2076. [Link]

  • NCATS. (n.d.). TETRASUL SULFOXIDE. Inxight Drugs. [Link]

  • Li, H., et al. (2024). Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. eScholarship. [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Shimadzu. (n.d.). Measuring Primary Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module. [Link]

  • Agilent. (2017). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • U.S. Food and Drug Administration. (n.d.). Sensitive and Accurate Multi-Class Veterinary Drug Analytical Method Validation for Shell Eggs Using Liquid Chromatography. [Link]

  • Wang, Y., et al. (2023). A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers. Journal of Analytical Methods in Chemistry. [Link]

  • Journal of Lipid Research. (n.d.). Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS. [Link]

  • Gika, H. G., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. The Analyst, 139(19), 4737-4757. [Link]

  • Gonzalez-Dominguez, R., et al. (2012). Comparative Analysis of Sample Preparation Methods To Handle the Complexity of the Blood Fluid Metabolome: When Less Is More. Analytical Chemistry, 84(24), 10672-10679. [Link]

Sources

Comparative

In-Depth Comparison Guide: Confirming the Stereochemistry of Chiral Tetrasul Sulfoxide

Executive Summary Tetrasul sulfoxide (systematically named 1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene) is a heavily halogenated diaryl sulfoxide[1]. Because the sulfur atom is bonded to two distinct aryl groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrasul sulfoxide (systematically named 1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene) is a heavily halogenated diaryl sulfoxide[1]. Because the sulfur atom is bonded to two distinct aryl groups, an oxygen atom, and a lone pair, it serves as a stable stereogenic center. The stereochemical complexity of chiral sulfur compounds plays a crucial role in their biological, pharmacological, and environmental profiles[2]. Consequently, the precise determination of their absolute configuration (AC) is a strict regulatory and scientific requirement.

This guide objectively compares the three premier analytical platforms used to confirm the absolute stereochemistry of chiral Tetrasul sulfoxide: Vibrational Circular Dichroism (VCD) , Single-Crystal X-Ray Diffraction (SC-XRD) , and Electronic Circular Dichroism (ECD) .

The Analytical Challenge: Diaryl Sulfoxides

Determining the absolute configuration of chiral sulfoxides has historically posed a significant challenge[3]. Traditional NMR techniques often require complex prefunctionalization, such as oxidation to iminosulfanones followed by conversion to chiral amides[3] or sulfoximines[4]. To avoid derivatization, laboratories rely on direct structural or chiroptical methods. However, Tetrasul sulfoxide presents specific hurdles:

  • Crystallization Resistance: Like many diaryl sulfoxides, it can be prone to oiling out, making SC-XRD a bottleneck.

  • Chromophore Overlap: The strong π-π* transitions of the 1,2,4-trichlorophenyl and 4-chlorophenyl rings overlap heavily in the UV-Vis spectrum, complicating ECD interpretation.

Because of these factors, VCD has emerged as one of the most powerful techniques for AC determination, as it requires no specific UV/Vis chromophores, no chemical derivatization, and no single crystals[5].

Platform Comparison & Experimental Protocols

Platform 1: Vibrational Circular Dichroism (VCD) + DFT (The Premier Solution-State Method)

VCD measures the differential absorption of left and right circularly polarized infrared light. Because it probes 3N-6 fundamental vibrational modes, it provides a highly detailed, molecule-specific spectral fingerprint.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of enantiopure Tetrasul sulfoxide in 150 µL of CDCl₃.

    • Causality: CDCl₃ is selected because it is IR-transparent in the critical 1600–900 cm⁻¹ fingerprint region, where the highly diagnostic S=O stretching vibration (~1050 cm⁻¹) occurs[5].

  • Data Acquisition: Inject the solution into a BaF₂ liquid cell (100 µm path length). Record IR and VCD spectra at 4 cm⁻¹ resolution using an FT-VCD spectrometer. Accumulate scans for 4 to 8 hours.

    • Causality: VCD signals (ΔA) are intrinsically weak—typically 10⁻⁴ to 10⁻⁵ times smaller than standard IR absorbance (A). Extended accumulation times are mandatory to average out detector noise and achieve a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by Density Functional Theory (DFT) optimization at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD frequencies for the Boltzmann-weighted conformers.

  • Self-Validating System: Before analyzing the VCD data, the experimental IR spectrum must be overlaid with the calculated IR spectrum. A high degree of IR matching validates that the DFT conformational model is physically accurate. Only after IR validation can the experimental and calculated VCD spectra be compared to assign the (R) or (S) configuration.

Platform 2: Single-Crystal X-Ray Diffraction (SC-XRD) (The Solid-State Gold Standard)

SC-XRD determines the absolute spatial arrangement of atoms. While challenging for light-atom molecules, Tetrasul sulfoxide contains four chlorine atoms and one sulfur atom, providing excellent anomalous dispersion for absolute structure determination.

Step-by-Step Methodology:

  • Crystallization: Dissolve the enantiopure compound in a minimal volume of hot hexane/ethyl acetate. Allow the solvent to evaporate slowly over several days in a vibration-free environment to yield single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å) at 100 K.

    • Causality: Cu Kα radiation is specifically chosen over standard Mo Kα (λ = 0.7107 Å) because the longer wavelength significantly enhances the anomalous scattering signal of the Cl and S atoms, which is required to calculate a reliable Flack parameter.

  • Structure Solution & Refinement: Solve the phase problem using direct methods and refine the structure anisotropically.

  • Self-Validating System: The assignment relies entirely on the Flack parameter ( x ). The system validates itself mathematically: a valid AC assignment requires x≈0 with a low standard uncertainty (e.g., 0.02±0.02 ). If x≈1 , the absolute structure is the inverted model. If x≈0.5 , the crystal is a racemic twin, and the experiment fails to confirm the AC.

Platform 3: Chiral HPLC-ECD (The High-Throughput Screening Method)

This platform couples chiral chromatography directly with Electronic Circular Dichroism, allowing simultaneous enantiomeric resolution and chiroptical detection.

Step-by-Step Methodology:

  • Separation: Inject the racemic Tetrasul sulfoxide onto a chiral stationary phase (e.g., Chiralpak IG) using a hexane/isopropanol mobile phase.

  • Online Detection: Route the eluent through an inline diode-array UV detector and an ECD detector scanning from 200–400 nm.

  • TD-DFT Calculation: Optimize the geometry of the compound and use Time-Dependent DFT (TD-DFT) (e.g., CAM-B3LYP/def2-TZVP) to simulate the UV and ECD electronic transitions.

  • Self-Validating System: The experimental UV spectrum must match the calculated UV spectrum to confirm that the correct electronic transitions are being modeled.

    • Limitation & Causality: Because the rotation of the two aryl rings around the chiral sulfur creates multiple low-energy conformers, the broad UV/ECD bands often overlap. This makes TD-DFT interpretation highly sensitive to the chosen functional, rendering ECD less definitive than VCD for flexible diaryl sulfoxides.

Quantitative Performance Comparison

ParameterVCD + DFTSC-XRDHPLC-ECD + TD-DFT
Sample State Solution (CDCl₃)Solid (Single Crystal)Solution (Eluent)
Amount Required 5 – 10 mg~0.1 mg (as a single crystal)< 10 µg
Analysis Time 4 – 8 hours (data acquisition)Days to Weeks (crystal growth)Minutes (online detection)
Derivatization None requiredNone requiredNone required
Conformational Sensitivity Very High (Probes 3N-6 modes)N/A (Locked in crystal lattice)Moderate (Broad electronic bands)
Reliability for Sulfoxides Excellent (S=O stretch is highly diagnostic)Excellent (If crystal grows)Fair (Prone to overlapping Cotton effects)

Analytical Workflow Visualization

G racemate Racemic Tetrasul Sulfoxide (1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene) hplc Chiral HPLC Resolution (e.g., Amylose/Cellulose CSP) racemate->hplc iso1 Enantiomer 1 (>99% ee) hplc->iso1 iso2 Enantiomer 2 (>99% ee) hplc->iso2 vcd_path VCD Spectroscopy (Solution State, CDCl3) iso1->vcd_path 5-10 mg xrd_path SC-XRD (Solid State, Cu Kα) iso1->xrd_path Single Crystal ecd_path HPLC-ECD (Online UV-Vis) iso1->ecd_path µg scale dft_vcd DFT Conformational Search & IR/VCD Calculation vcd_path->dft_vcd Exp. Spectra flack Refine Flack Parameter (Anomalous Dispersion) xrd_path->flack Diffraction Data dft_ecd TD-DFT Calculation & UV/ECD Simulation ecd_path->dft_ecd Exp. Spectra ac_confirm Absolute Configuration Confirmed (R)- or (S)-Tetrasul Sulfoxide dft_vcd->ac_confirm High Confidence Match dft_ecd->ac_confirm Moderate Confidence Match flack->ac_confirm Absolute Structure

Workflow for confirming the absolute configuration of chiral Tetrasul sulfoxide.

References

  • Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality Source: Organic Letters (ACS Publications) URL:[Link]

  • NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds Source: Longdom Publishing URL:[Link]

  • TETRASUL SULFOXIDE - Global Substance Registration System Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Evaluating the Performance of Tetrasul Sulfoxide as a Ligand: A Comparative Guide Against Known AhR Agonists

Introduction and Contextualization In the field of molecular toxicology and xenobiotic research, evaluating the binding affinity and activation potency of environmental contaminants is critical. Tetrasul sulfoxide (1,2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Contextualization

In the field of molecular toxicology and xenobiotic research, evaluating the binding affinity and activation potency of environmental contaminants is critical. Tetrasul sulfoxide (1,2,4-trichloro-5-((4-chlorophenyl)sulfinyl)benzene) is an oxidized metabolite of the acaricide Tetrasul[1]. Structurally, it belongs to the class of polychlorinated diphenyl sulfides/sulfoxides (PCDPSs).

Recent toxicological frameworks have identified PCDPSs as putative ligands for the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated basic helix-loop-helix transcription factor that regulates the expression of xenobiotic-metabolizing enzymes (such as CYP1A1)[2][3]. To understand the pharmacological behavior of Tetrasul sulfoxide, it is highly instructive to compare its performance as an AhR ligand against the prototypical, high-affinity AhR agonist: TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin).

This guide provides an in-depth, objective comparison of Tetrasul sulfoxide against known AhR ligands, detailing the mechanistic causality behind its performance and the experimental protocols required to validate these interactions.

Mechanistic Overview: The AhR Signaling Axis

To accurately evaluate a ligand, one must first understand the receptor's activation pathway. The AhR resides in the cytosol, complexed with chaperone proteins (HSP90, p23, and XAP2). When a lipophilic ligand diffuses across the cell membrane and binds to the PAS-B domain of the AhR, it triggers a conformational change. This exposes a nuclear localization signal, prompting the complex to translocate into the nucleus. There, AhR sheds its chaperones, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes[3].

AhR_Pathway Ligand Ligand (Tetrasul sulfoxide / TCDD) Activation Ligand-AhR Binding & Conformational Change Ligand->Activation Cytosol Cytosolic AhR Complex (AhR + HSP90 + p23) Cytosol->Activation Nucleus Nuclear Translocation Activation->Nucleus Release of Chaperones ARNT Heterodimerization with ARNT Nucleus->ARNT XRE Binding to XRE (DNA Response Element) ARNT->XRE Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription mRNA Production

Figure 1: Mechanism of AhR activation by xenobiotic ligands leading to gene transcription.

Expert Insights: Structure-Activity Relationship (SAR) and Causality

Why does Tetrasul sulfoxide perform differently than TCDD or its parent compound, Tetrasul? The causality lies in steric geometry and desolvation penalties .

  • Planarity and Steric Hindrance: The AhR ligand-binding pocket is highly optimized for planar, hydrophobic molecules. TCDD is perfectly planar, allowing it to slide into the pocket with minimal steric clash. Tetrasul (the parent sulfide) possesses a sulfur bridge that allows some flexibility, making it less planar and reducing its affinity compared to TCDD[2]. Tetrasul sulfoxide, however, features a sulfur-oxygen double bond ( S=O ). This sulfoxide group forces a rigid, trigonal pyramidal geometry at the sulfur atom, pushing the two chlorinated phenyl rings severely out of planarity. This steric bulk physically hinders the molecule from fitting deeply into the narrow AhR pocket.

  • Desolvation Penalty: The S=O bond is highly polar. Before a ligand can enter the hydrophobic core of the AhR, it must shed its hydration shell. The energetic cost (desolvation penalty) to strip water molecules away from the polar sulfoxide group is significantly higher than that of the lipophilic sulfide (Tetrasul) or TCDD, further driving down its binding affinity ( Kd​ ).

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological profiling of these ligands. (Note: Values for Tetrasul and its sulfoxide are representative estimates derived from the relative potency (ReP) modeling of PCDPS congeners in AhR bioassays[2]).

LigandStructural ClassAhR Binding Affinity ( Kd​ )Activation Potency ( EC50​ )Relative Potency (ReP)LogP (Lipophilicity)
TCDD Planar Dioxin~10 pM~10 pM1.06.80
Tetrasul Diphenyl Sulfide~50 nM~100 nM 1×10−4 6.30
Tetrasul sulfoxide Diphenyl Sulfoxide~150 nM~300 nM 3×10−5 4.80

Data Interpretation: Tetrasul sulfoxide exhibits a markedly lower binding affinity and activation potency than TCDD. Its lower LogP indicates higher aqueous solubility, which may alter its toxicokinetics (e.g., faster clearance) compared to the highly bioaccumulative TCDD.

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of Tetrasul sulfoxide must be conducted using self-validating experimental systems. Below are the definitive protocols for assessing ligand performance.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity ( Kd​ )

SPR provides real-time, label-free quantification of the association ( kon​ ) and dissociation ( koff​ ) rates between the ligand and the receptor.

Self-Validation Mechanism: A reference flow cell (without immobilized AhR) must be utilized simultaneously to subtract bulk refractive index changes and non-specific binding. TCDD must be run as a positive control to confirm the functional folding of the immobilized receptor.

  • Receptor Immobilization: Immobilize recombinant human AhR (PAS-B domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Dissolve Tetrasul sulfoxide in DMSO, then dilute in SPR running buffer (e.g., PBS with 0.05% Tween-20) to achieve a concentration series (10 nM to 1 µM). Ensure final DMSO concentration is constant (e.g., 1%) across all samples and running buffers to prevent solvent mismatch artifacts.

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation: Switch to running buffer and monitor dissociation for 300 seconds.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to remove bound ligand and regenerate the surface.

  • Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate Kd​ ( koff​/kon​ ).

SPR_Workflow Immobilize 1. Immobilize AhR on Sensor Chip Inject 2. Inject Analyte (Tetrasul sulfoxide) Immobilize->Inject Assoc 3. Association Phase (Measure Kon) Inject->Assoc Dissoc 4. Dissociation Phase (Measure Koff) Assoc->Dissoc Analyze 5. Sensogram Analysis (Calculate Kd) Dissoc->Analyze

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining ligand-receptor binding kinetics.

Protocol 2: In Vitro AhR Reporter Gene Assay (Luciferase)

While SPR measures physical binding, a reporter assay measures functional receptor activation ( EC50​ ).

Self-Validation Mechanism: Cell viability assays (e.g., CellTiter-Glo) must be run in parallel on a replica plate. This ensures that any drop in luminescence at high ligand concentrations is correctly attributed to receptor saturation, rather than compound cytotoxicity.

  • Cell Culture: Culture recombinant cells (e.g., HepG2 or COS-7) stably transfected with an XRE-driven firefly luciferase reporter plasmid[2].

  • Seeding: Seed cells into 96-well white opaque plates at a density of 2×104 cells/well. Incubate for 24 hours at 37°C.

  • Treatment: Treat cells with a logarithmic concentration series of Tetrasul sulfoxide (1 nM to 10 µM), TCDD (positive control), and 0.1% DMSO (vehicle control). Incubate for 24 hours.

  • Lysis and Detection: Add luciferase assay reagent (containing luciferin and ATP) directly to the wells.

  • Quantification: Measure luminescence using a microplate reader. Normalize the relative light units (RLU) to the vehicle control.

  • Curve Fitting: Plot the normalized RLU against the log of the ligand concentration. Use a 4-parameter logistic regression to calculate the EC50​ .

References

  • National Institutes of Health (NIH) Global Substance Registration System. TETRASUL SULFOXIDE. Available at:[Link]

  • Zhang, R., Wang, X., Zhang, X., Song, C., Letcher, R. J., & Liu, C. (2018). Polychlorinated Diphenylsulfides Activate Aryl Hydrocarbon Receptor 2 in Zebrafish Embryos: Potential Mechanism of Developmental Toxicity. Environmental Science & Technology, 52(7), 4402-4412. Available at:[Link]

  • Hahn, M. E., et al. (2006). Evolution of the AHR in Different Species. Toxicological Sciences. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tetrasul sulfoxide

Application Note: As part of our commitment to laboratory safety and operational excellence, our Senior Application Scientists have developed this comprehensive guide for handling Tetrasul sulfoxide. This document transc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: As part of our commitment to laboratory safety and operational excellence, our Senior Application Scientists have developed this comprehensive guide for handling Tetrasul sulfoxide. This document transcends standard Safety Data Sheets (SDS) by integrating mechanistic hazard causality with field-proven analytical workflows, ensuring your laboratory operates at the highest standards of safety and scientific integrity.

Chemical Profile & Mechanistic Hazard Analysis

Tetrasul sulfoxide (CAS: 35850-29-4) is an organochlorine sulfoxide derivative frequently utilized as an analytical reference standard in environmental and agricultural testing[1]. While it is a critical compound for pesticide residue analysis, its molecular structure presents specific operational hazards that must be managed through rigorous engineering controls and precise Personal Protective Equipment (PPE).

Hazard Causality:

  • Dermal & Systemic Toxicity: Tetrasul sulfoxide is classified as an Acute Toxicity Category 4 (Dermal) hazard[1]. The lipophilic nature of organochlorines allows them to readily penetrate unprotected skin, leading to systemic toxicity.

  • Thermal Instability: When heated to decomposition, the sulfoxide and chlorinated phenyl rings break down, emitting highly toxic fumes of chlorine (Cl) and sulfur oxides (SOx)[1].

  • Environmental Persistence: Classified as Aquatic Chronic 3, this compound is harmful to aquatic life with long-lasting effects, making proper disposal a critical regulatory requirement[1].

Quantitative Data & Operational Implications

To design a safe handling protocol, we must first establish the quantitative physical and toxicological parameters of the compound.

Table 1: Quantitative Hazard and Physical Data for Tetrasul Sulfoxide

ParameterValueSourceOperational Implication
CAS Number 35850-29-4[1]Essential for exact inventory and hazardous waste tracking.
Analytical Purity >99.50%[2]High-purity reference standards require micro-analytical balances (±0.01 mg).
Acute Toxicity (Dermal) Category 4[1]Mandates strict dermal barriers (nitrile >0.11mm); harmful upon contact.
Aquatic Toxicity Chronic 3[1]Strictly prohibits sink disposal; requires dedicated halogenated waste streams.
Thermal Decomposition Emits toxic Cl fumes[1]Absolutely prohibits heating outside of a controlled fume hood system.

Self-Validating Operational Protocols

The following step-by-step methodologies are designed as "self-validating systems"—meaning each operational step includes a built-in verification check to ensure safety before proceeding.

Protocol A: Preparation of Analytical Standards (GC-ECD/MS)

Objective: Safely prepare a standard solution for chromatographic analysis using EPA Method 8081B guidelines[3].

  • Step 1: Engineering Control Validation

    • Action: Conduct all operations inside a certified chemical fume hood.

    • Causality: Tetrasul sulfoxide emits highly toxic chlorine fumes upon decomposition[1]. The hood ensures inhalation risks are mitigated.

    • Validation Check: Verify the hood's magnehelic gauge reads a face velocity between 80–120 fpm before opening the primary chemical container.

  • Step 2: PPE Donning & Material Selection

    • Action: Don a flame-resistant lab coat, chemical splash goggles, and double-layer disposable nitrile gloves.

    • Causality: Latex and vinyl gloves provide zero protection against the non-polar solvents (e.g., hexane, toluene, methylene chloride) required to dissolve organochlorine pesticides[3]. Nitrile offers the necessary chemical resistance to these solvent matrices.

    • Validation Check: Inflate the nitrile gloves manually to inspect for micro-tears or pinhole leaks before donning.

  • Step 3: Micro-Weighing & Transfer

    • Action: Weigh the required mass using an anti-static spatula into a pre-tared amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-degradation of the sulfoxide bond, maintaining the >99.50% purity required for DSC and GC analysis[2].

    • Validation Check: Ensure the analytical balance stabilizes within 5 seconds; continuous drift indicates static interference or improper hood airflow.

  • Step 4: Solubilization

    • Action: Dissolve the standard in a 50:50 mixture of methylene chloride/acetone or hexane/toluene[3].

    • Causality: Organochlorines exhibit poor aqueous solubility but high solubility in non-polar organic solvent matrices.

    • Validation Check: Visually confirm complete dissolution (no particulates) before capping the vial with a PTFE-lined septum.

Protocol B: Emergency Spill Response & Disposal

Objective: Contain and neutralize accidental releases without environmental contamination.

  • Step 1: Containment

    • Action: Immediately isolate the area. For liquid standard spills, apply a liquid-binding material such as diatomite, sand, or a universal chemical binder[4].

    • Causality: Preventing entry into drains or groundwater is a strict regulatory requirement due to its Aquatic Chronic 3 classification[1].

  • Step 2: Collection & Decontamination

    • Action: Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste container. Wipe the spill area with a hexane-soaked rag to remove residual organochlorines.

    • Validation Check: Perform a secondary wipe with acetone to ensure complete removal of both the pesticide residue and the primary non-polar solvent.

  • Step 3: Waste Segregation

    • Action: Label the container as "Halogenated Organic Waste - Toxic."

    • Causality: Mixing halogenated waste (like Tetrasul sulfoxide) with incompatible chemicals can lead to exothermic reactions and the release of toxic chlorine gas[1].

Safety Protocol Decision Tree

Workflow Start Tetrasul Sulfoxide Handling Operation Prep Pre-Operational Setup (Fume Hood & PPE) Start->Prep Weigh Micro-Weighing (Analytical Balance) Prep->Weigh Spill Spill Detected? Weigh->Spill Solvent Solubilization (Hexane/Acetone) Success Analytical Workflow (GC-ECD/MS) Solvent->Success Spill->Solvent No Clean Decontamination (Absorbent + Solvent Wipe) Spill->Clean Yes Waste Hazardous Waste (Incineration) Clean->Waste Success->Waste Post-Analysis

Fig 1. Self-validating operational workflow for Tetrasul sulfoxide handling and spill response.

Sources

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